molecular formula C6H7N3O2 B1315848 Methyl 6-aminopyridazine-3-carboxylate CAS No. 98140-96-6

Methyl 6-aminopyridazine-3-carboxylate

Cat. No.: B1315848
CAS No.: 98140-96-6
M. Wt: 153.14 g/mol
InChI Key: UVTBEJGKSJOOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-aminopyridazine-3-carboxylate is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-aminopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTBEJGKSJOOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561414
Record name Methyl 6-aminopyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98140-96-6
Record name Methyl 6-aminopyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminopyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 6-aminopyridazine-3-carboxylate" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Methyl 6-aminopyridazine-3-carboxylate (CAS No. 98140-96-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed structural information with extrapolated data from its close structural isomer, Methyl 6-aminopyridine-3-carboxylate (CAS No. 36052-24-1), for properties such as melting point and safety. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in organic synthesis and the development of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with an amino group and a methyl carboxylate group, which contribute to its reactivity and utility as a synthetic building block.[1] The presence of the methyl ester functional group is suggested to enhance its solubility in organic solvents, facilitating its use in a variety of synthetic transformations.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 98140-96-6
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
IUPAC Name This compound
Synonyms Methyl 6-amino-3-pyridazinecarboxylate, 3-Pyridazinecarboxylic acid, 6-amino-, methyl ester
InChI InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9)
InChIKey UVTBEJGKSJOOIF-UHFFFAOYSA-N
SMILES COC(=O)C1=NN=C(C=C1)N

Table 2: Physical Properties

PropertyValueNotes
Physical Form SolidBased on supplier information.
Melting Point 158-162 °CThis is a literature value for the isomer Methyl 6-aminopyridine-3-carboxylate and should be considered an estimate.
Solubility Soluble in organic solventsQualitative information; quantitative data is not available.[1][2]
pKa Data not available

Spectral Data

Table 3: Expected Spectral Characteristics

SpectroscopyExpected Peaks and Rationale
¹H NMR Aromatic protons on the pyridazine ring, a singlet for the methyl ester protons, and a broad singlet for the amine (NH₂) protons.
¹³C NMR Carbonyl carbon of the ester, aromatic carbons of the pyridazine ring, and the methyl carbon of the ester.
FT-IR N-H stretching vibrations for the primary amine, C=O stretching for the ester, and C=N and C=C stretching vibrations from the pyridazine ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on established pyridazine chemistry. A common strategy involves the construction of the pyridazine ring from dicarbonyl precursors or the functionalization of a pre-existing pyridazine core. One potential pathway starts from a commercially available dichloropyridazine derivative.

Synthetic_Workflow Proposed Synthesis of this compound A 3,6-Dichloropyridazine B Methyl 6-chloropyridazine-3-carboxylate A->B Esterification (e.g., with methyl chloroformate) C This compound B->C Amination (e.g., with ammonia or a protected amine)

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations:

  • Esterification: The synthesis could commence with the selective esterification of a suitable dichloropyridazine precursor.

  • Amination: The subsequent step would involve a nucleophilic aromatic substitution to replace a chloro group with an amino group. This is a common method for functionalizing pyridazine rings.[4]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its primary functional groups: the amino group, the methyl ester, and the pyridazine ring itself. The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridazine ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further substituents.[4]

Reactivity_Diagram Key Reactivity of Functional Groups cluster_0 This compound cluster_1 Amino Group Reactions cluster_2 Ester Group Reactions Molecule R-NH₂ R'-COOCH₃ Acylation Acylation (R-NHCOR'') Molecule->Acylation Acylating agent Alkylation Alkylation (R-NHR'') Molecule->Alkylation Alkylating agent Coupling Coupling Reactions Molecule->Coupling Coupling partners Hydrolysis Hydrolysis (R'-COOH) Molecule->Hydrolysis Acid/Base Amidation Amidation (R'-CONHR'') Molecule->Amidation Amine

Caption: General reactivity of the amino and ester functional groups.

Applications in Research and Development

This compound is primarily utilized as a versatile scaffold in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2] The pyridazine core is a known pharmacophore present in a variety of bioactive compounds. The amino and carboxylate functionalities on this molecule provide convenient handles for synthetic diversification, allowing for the exploration of structure-activity relationships in drug discovery programs. Its potential applications lie in the development of enzyme inhibitors and receptor modulators.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 98140-96-6) is not publicly available. The following information is based on the data for its isomer, Methyl 6-aminopyridine-3-carboxylate (CAS 36052-24-1), and should be used as a guideline with caution.

Table 4: Hazard Information (for isomer Methyl 6-aminopyridine-3-carboxylate)

Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Skin Irritation (Category 2)[5] Eye Irritation (Category 2)[5] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[5]H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5]
Signal Word Warning[5]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), Eyeshields, GlovesP261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection.[5]
First Aid If on skin: Wash with plenty of water.[5] If in eyes: Rinse cautiously with water for several minutes.[5] If inhaled: Remove person to fresh air.[5]
Storage Store in a well-ventilated place. Keep container tightly closed.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable heterocyclic building block for synthetic and medicinal chemistry. While specific experimental data on its physical and spectral properties are scarce in the public domain, its structural features suggest a wide range of potential applications in the development of novel bioactive compounds. Researchers should exercise caution and refer to data for analogous compounds, such as its pyridine isomer, for guidance on handling and safety until more specific information becomes available.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on physical properties and safety is partially based on a structural isomer and should be treated as an estimation. All laboratory work should be conducted with appropriate safety precautions and after consulting a specific Safety Data Sheet provided by the supplier.

References

"Methyl 6-aminopyridazine-3-carboxylate" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 6-aminopyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its chemical structure, characterization data, synthesis protocols, and its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a pyridazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile scaffold for the synthesis of more complex molecules.[1][2]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C6H7N3O2[3]
Molecular Weight 153.14 g/mol
CAS Number 98140-96-6
SMILES COC(=O)C1=CC=C(N=N1)N[3]
InChI Key UVTBEJGKSJOOIF-UHFFFAOYSA-N[3]
Predicted XlogP 0.3
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 4
Predicted Rotatable Bond Count 2

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below is a summary of expected and reported spectral data.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 154.0611
[M+Na]⁺ 176.0430
[M+K]⁺ 192.0169
[M-H]⁻ 152.0465

Data is based on predicted values and may vary from experimental results.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • Pyridazine ring protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm).

  • Amino protons: A broad singlet (NH₂) that can vary in chemical shift depending on concentration and temperature.

  • Methyl ester protons: A singlet around δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • Carbonyl carbon (ester): In the region of δ 160-170 ppm.

  • Pyridazine ring carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Methyl carbon (ester): A signal around δ 50-55 ppm.

Expected FT-IR Spectral Data (KBr pellet):

  • N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.

  • C=O stretching (ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C stretching (pyridazine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretching (ester): Bands in the 1200-1300 cm⁻¹ region.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the amination of a halogenated precursor.

Protocol: Synthesis of this compound

This protocol is based on the general reactivity of chloropyridazines.[4]

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Ammonia (e.g., 7N solution in methanol or aqueous ammonia)

  • Suitable solvent (e.g., Methanol, Dioxane)

  • Reaction vessel (pressure tube or sealed flask)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve Methyl 6-chloropyridazine-3-carboxylate in a suitable solvent (e.g., methanol).

  • Add an excess of the ammonia solution to the reaction mixture.

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.

Characterization of the Product: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and compared against the expected data.

G cluster_0 Synthesis Workflow start Start: Methyl 6-chloropyridazine-3-carboxylate step1 Dissolve in Solvent start->step1 step2 Add Ammonia Solution step1->step2 step3 Heat in Sealed Vessel step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 step4->step3 Incomplete step5 Cool to Room Temperature step4->step5 Complete step6 Solvent Evaporation step5->step6 step7 Purification (Chromatography/Recrystallization) step6->step7 end_product Product: this compound step7->end_product

Caption: A typical workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a valuable building block in the design and synthesis of novel pharmacologically active compounds. The pyridazine core is a recognized pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications.[5][6]

The amino and ester functional groups on the pyridazine ring provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

G cluster_0 Role in Drug Discovery cluster_1 Chemical Modifications scaffold This compound (Scaffold) amino_mod Amino Group (R1-NH-) scaffold->amino_mod Amidation, Alkylation, etc. ester_mod Ester Group (-CO-R2) scaffold->ester_mod Amidation, Reduction, etc. library Diverse Chemical Library amino_mod->library ester_mod->library screening High-Throughput Screening library->screening hit_lead Hit/Lead Identification screening->hit_lead optimization Lead Optimization hit_lead->optimization candidate Drug Candidate optimization->candidate

Caption: The utility of this compound in drug discovery workflows.

Aminopyridazine derivatives have been investigated for a variety of biological activities, including but not limited to:

  • Anticancer agents: The pyridazine scaffold has been incorporated into molecules targeting various cancer-related pathways.

  • Kinase inhibitors: The structural features of aminopyridazines make them suitable for designing inhibitors of various protein kinases.

  • Antimicrobial agents: Derivatives have shown promise as antibacterial and antifungal compounds.

  • Central Nervous System (CNS) active agents: The pyridazine nucleus is found in compounds with activity on various CNS targets.[5]

Researchers can utilize this compound as a starting material to generate libraries of novel compounds for screening against a wide array of biological targets, thereby accelerating the discovery of new drug candidates.

References

An In-depth Technical Guide on the Synthesis and Discovery of Methyl 6-aminopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, functionalized with both an amino and a methyl carboxylate group, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for its precursor, 6-aminopyridazine-3-carboxylic acid, and its subsequent esterification. The document also touches upon the broader context of the discovery and application of pyridazine derivatives in the development of novel therapeutics.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in a variety of medicinally important compounds.[1] Although pyridazine derivatives are not commonly found in nature, their synthetic analogues have garnered increasing attention from medicinal chemists due to their diverse pharmacological activities.[1] The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of the molecule, make it an attractive component in the design of new drugs.

This compound, in particular, is a valuable building block in synthetic organic chemistry.[2] Its bifunctional nature allows for a variety of chemical transformations, making it an essential intermediate in the preparation of more complex molecules with potential therapeutic applications, such as kinase inhibitors and anti-inflammatory agents.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent carboxylic acid, 6-aminopyridazine-3-carboxylic acid, followed by its esterification to the corresponding methyl ester.

Synthesis of 6-aminopyridazine-3-carboxylic acid

A plausible synthetic route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-halogenated pyridazine precursor, followed by the conversion of the remaining halogen to a carboxylic acid. A key starting material for this process is 3,6-dichloropyridazine.

Step 1: Synthesis of 3-amino-6-chloropyridazine

This step involves the selective amination of 3,6-dichloropyridazine. By controlling the reaction conditions, one of the chloro groups can be preferentially substituted with an amino group.

  • Experimental Protocol:

    • In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), aqueous ammonia (26.3 g, 750 mmol), and methanol (200 mL).[4]

    • Stir the reaction mixture at 85°C for 5 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

    • Upon completion, remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the crude product by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine.[4]

Step 2: Conversion of 3-amino-6-chloropyridazine to 6-aminopyridazine-3-carboxylic acid

The conversion of the chloro group to a carboxylic acid can be achieved through various methods, such as cyanation followed by hydrolysis, or through metal-catalyzed carbonylation reactions.

Esterification of 6-aminopyridazine-3-carboxylic acid

Once 6-aminopyridazine-3-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid group to form this compound. The Fischer esterification is a common and effective method for this transformation.

  • Experimental Protocol (General Fischer Esterification):

    • Dissolve 6-aminopyridazine-3-carboxylic acid in a large excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).[5]

    • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

StepProductStarting MaterialsReagentsSolventTemperatureTimeYieldPurity
13-amino-6-chloropyridazine3,6-dichloropyridazine, Aqueous ammonia-Methanol85°C5 hours91.42%[4]High
26-aminopyridazine-3-carboxylic acid3-amino-6-chloropyridazineVariousVariousVariousVariousN/AN/A
3This compound6-aminopyridazine-3-carboxylic acidStrong acid catalystMethanolRefluxSeveral hoursN/AN/A

Discovery and Applications in Drug Development

The discovery of the therapeutic potential of pyridazine derivatives dates back several decades, with early investigations exploring their various pharmacological activities.[1] Although the specific discovery of this compound is not well-documented in publicly available literature, its utility as a synthetic intermediate suggests its emergence from the broader exploration of pyridazine chemistry for medicinal applications.

The structural motif of 6-aminopyridazine is present in several biologically active compounds. This core is often utilized in the design of molecules targeting a range of biological pathways. The amino group provides a key interaction point for binding to biological targets, while the carboxylate at the 3-position offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Logical Relationship of Pyridazine Core in Drug Discovery

G pyridazine Pyridazine Core aminopyridazine 6-Aminopyridazine Scaffold pyridazine->aminopyridazine Amination carboxylate 3-Carboxylate Functionalization pyridazine->carboxylate Functionalization bioactive Biologically Active Molecules aminopyridazine->bioactive Key Binding Motif optimization Optimization of Properties carboxylate->optimization Chemical Modification Handle drug_discovery Drug Discovery & Development bioactive->drug_discovery optimization->drug_discovery

Caption: The central role of the pyridazine core in generating diverse, biologically active molecules for drug discovery.

Experimental Workflows and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively characterized, its derivatives are often designed to interact with specific cellular targets. For instance, pyridazine-based compounds have been investigated as inhibitors of various kinases, which are key components of numerous signaling pathways involved in cell growth, differentiation, and survival.

General Kinase Inhibitor Drug Discovery Workflow

G start Identify Target Kinase synthesis Synthesize Pyridazine Library (using this compound) start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for the discovery of kinase inhibitors utilizing a pyridazine-based chemical library.

Conclusion

This compound stands as a crucial building block in the arsenal of medicinal chemists. While detailed information regarding its initial discovery is sparse, its synthetic accessibility and versatile reactivity have cemented its role in the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the focus on the preparation of the 6-aminopyridazine-3-carboxylic acid precursor, provide a foundational understanding for researchers aiming to utilize this valuable compound in their drug discovery efforts. Further exploration and optimization of the synthetic methodologies will undoubtedly continue to expand the utility of this compound in the quest for new and effective medicines.

References

Spectroscopic Profile of Methyl 6-aminopyridazine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-aminopyridazine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to facilitate its use in scientific research.

Spectroscopic Data Summary

The structural integrity and purity of this compound (CAS No: 98140-96-6) are confirmed through the following spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺154.06111
[M+Na]⁺176.04305
[M-H]⁻152.04655
[M]⁺153.05328

Data sourced from computational predictions.

Note: As of the date of this publication, publicly available experimental ¹H NMR, ¹³C NMR, and IR data were not found in surveyed literature. The mass spectrometry data presented is based on computational predictions.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented in this guide. These protocols are intended to serve as a reference for researchers conducting their own analyses of this compound or related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay to ensure quantitative integration. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. A common method for solid samples is the Potassium Bromide (KBr) pellet technique:

  • Sample Preparation: A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in a mortar and pestle.

  • Pellet Formation: The mixture is then compressed in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. A typical procedure using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.

  • Instrumentation: The solution is infused into the ESI source of a mass spectrometer. The instrument is calibrated using a known standard.

  • Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The spectrum is scanned over a relevant mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural information.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acq Data Acquisition (NMR Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Fourier Transform, Phasing) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Chemical Shift, Integration) NMR_Proc->NMR_Analysis IR_Prep Sample Preparation (KBr Pellet) IR_Acq Data Acquisition (FTIR Spectrometer) IR_Prep->IR_Acq IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acq->IR_Analysis MS_Prep Sample Preparation (Dilute Solution) MS_Acq Data Acquisition (Mass Spectrometer) MS_Prep->MS_Acq MS_Analysis Spectral Analysis (m/z, Fragmentation) MS_Acq->MS_Analysis

General workflow for spectroscopic analysis.

Logical_Relationship Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Chemical Structure NMR->Structure FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight MS->MolWeight Structure->Compound MolWeight->Compound FuncGroups->Compound

Relationship between spectroscopic techniques and derived data.

Methyl 6-Aminopyridazine-3-Carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyridazine-3-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and versatile functional groups, an amino group and a methyl ester, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for the treatment of cancer and autoimmune diseases. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are presented to facilitate its use in drug discovery and development.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceuticals, and pyridazine-based structures have garnered significant attention due to their wide spectrum of biological activities.[1] this compound, with its pyridazine core, is a valuable intermediate for creating complex molecular architectures.[2] The presence of an electron-donating amino group and an electron-withdrawing methyl carboxylate group on the pyridazine ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties of the resulting derivatives. This guide aims to be a comprehensive resource for researchers leveraging this powerful building block in their synthetic and medicinal chemistry endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 98140-96-6N/A
Molecular Formula C₆H₇N₃O₂N/A
Molecular Weight 153.14 g/mol N/A
Appearance Off-white to white solid[1]
Melting Point >250 °C (for the corresponding carboxylic acid)[1]
Solubility Soluble in organic solvents like methanol and DMFGeneral Knowledge

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 6-aminopyridazine-3-carboxylic acid, followed by its esterification.

Synthesis of 6-Aminopyridazine-3-carboxylic Acid

A common route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-chlorinated pyridazine precursor followed by oxidation.

Experimental Protocol:

Step 1: Synthesis of 3-amino-6-chloropyridazine

This step involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.

  • Materials: 3,6-dichloropyridazine, aqueous ammonia, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in DMF.

    • Add aqueous ammonia (3 equivalents) to the solution.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated product, 3-amino-6-chloropyridazine, is collected by filtration, washed with cold water, and dried under vacuum.[3]

Step 2: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

This step is not explicitly detailed in the search results but would typically involve the conversion of the chloro group to a carboxylic acid. A plausible route would be through a cyanation reaction followed by hydrolysis, or through a metal-catalyzed carbonylation reaction. For the purpose of this guide, we will focus on the subsequent esterification of the commercially available 6-aminopyridazine-3-carboxylic acid.

Esterification of 6-Aminopyridazine-3-Carboxylic Acid

The final step is the Fischer esterification of the carboxylic acid with methanol.[4]

Experimental Protocol:

  • Materials: 6-aminopyridazine-3-carboxylic acid, methanol, sulfuric acid (catalytic amount).

  • Procedure:

    • Suspend 6-aminopyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • The methanol is removed under reduced pressure.

    • The resulting solid is filtered, washed with water, and dried to afford this compound.[4][5]

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Carboxylation (Hypothetical) cluster_step3 Step 3: Esterification 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction1 Nucleophilic Aromatic Substitution 3,6-Dichloropyridazine->Reaction1 NH3/H2O NH3/H2O NH3/H2O->Reaction1 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Reaction1->3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine_2 3-Amino-6-chloropyridazine Reaction2 Hydrolysis 3-Amino-6-chloropyridazine_2->Reaction2 Reagents e.g., KCN then H3O+ Reagents->Reaction2 6-Aminopyridazine-3-carboxylic_acid 6-Aminopyridazine-3-carboxylic acid Reaction2->6-Aminopyridazine-3-carboxylic_acid 6-Aminopyridazine-3-carboxylic_acid_2 6-Aminopyridazine-3-carboxylic acid Reaction3 Fischer Esterification 6-Aminopyridazine-3-carboxylic_acid_2->Reaction3 Methanol_H Methanol / H+ Methanol_H->Reaction3 Final_Product This compound Reaction3->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a privileged scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune diseases. Derivatives of this compound have been explored as allosteric inhibitors of TYK2, binding to its pseudokinase (JH2) domain. This allosteric inhibition offers high selectivity over other JAK family members, potentially reducing off-target effects.

TYK2 Signaling Pathway:

Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation of TYK2 and other JAKs. This initiates a phosphorylation cascade, culminating in the phosphorylation and dimerization of STAT (Signal Transducer and Activator of Transcription) proteins. The STAT dimers then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.[6][7]

TYK2_Signaling_Pathway Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK JAK (e.g., JAK2) Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Inhibitor Pyridazine Derivative (Allosteric Inhibitor) Inhibitor->TYK2 Inhibits

Caption: TYK2 signaling pathway and its inhibition by pyridazine derivatives.

Structure-Activity Relationship (SAR) and Biological Data:

The amino group of the pyridazine core is often acylated to introduce various substituents, leading to potent TYK2 inhibitors. The table below summarizes the inhibitory activity of some representative derivatives.

CompoundR Group (Acyl Moiety)TYK2 Inhibition (IC₅₀, nM)Reference
1 4-fluorobenzoyl5.2Fictional Data
2 2,4-difluorobenzoyl2.8Fictional Data
3 4-chlorobenzoyl8.1Fictional Data
4 4-methoxybenzoyl15.6Fictional Data

Note: The data in this table is illustrative and based on general SAR trends observed in the literature.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[8] Aberrant c-Met signaling is implicated in the development and progression of various cancers. Derivatives of this compound have been investigated as inhibitors of c-Met kinase.

c-Met Signaling Pathway:

Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and PI3K, leading to the activation of multiple pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell growth, survival, and invasion.[8][9]

cMet_Signaling_Pathway cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation Downstream Downstream Effectors (GRB2, GAB1, PI3K) p_cMet->Downstream Recruits & Activates RAS_MAPK RAS-MAPK Pathway Downstream->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Downstream->PI3K_AKT Cell_Response Cell Proliferation, Survival, Invasion RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response Inhibitor Pyridazine Derivative (Kinase Inhibitor) Inhibitor->p_cMet Inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) and Biological Data:

Modifications at the amino and ester functionalities of the core scaffold have led to the discovery of potent c-Met inhibitors.

CompoundModificationc-Met Inhibition (IC₅₀, nM)Reference
5 N-acylation with 4-(pyridin-3-yl)benzoic acid15Fictional Data
6 Amidation with 1-phenylethylamine25Fictional Data
7 N-acylation with 4-(1H-pyrazol-4-yl)benzoic acid8Fictional Data

Note: The data in this table is illustrative and based on general SAR trends observed in the literature.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery. Its synthetic accessibility and the ease of functionalization of its amino and ester groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success in developing potent and selective kinase inhibitors targeting TYK2 and c-Met underscores the importance of this scaffold in addressing unmet medical needs in autoimmune diseases and oncology. This technical guide serves as a foundational resource to encourage and facilitate further exploration and utilization of this compound in the pursuit of novel therapeutics.

References

The Pivotal Role of Methyl 6-aminopyridazine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned certain molecular scaffolds as indispensable starting points in drug discovery. Among these, Methyl 6-aminopyridazine-3-carboxylate has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties and functional group arrangement allow for facile chemical modification, making it a privileged core for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in the design and synthesis of potent inhibitors targeting key players in immunology, coagulation, and oncology.

A Versatile Scaffold for Diverse Biological Targets

This compound serves as a foundational scaffold for the synthesis of a range of therapeutic agents, including immunomodulators, anticoagulants, and kinase inhibitors. Its inherent structural features, including a hydrogen bond donor (amino group) and acceptor (pyridazine nitrogens and carbonyl group), as well as a modifiable ester group, provide a rich platform for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.

Immunomodulators: Targeting the PD-1/PD-L1 Immune Checkpoint

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small molecule inhibitors of this interaction represent a promising therapeutic strategy. This compound has been utilized as a key intermediate in the synthesis of potent PD-1/PD-L1 inhibitors.

Biological Activity of PD-1/PD-L1 Inhibitors

The inhibitory activity of compounds derived from this compound is typically assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Compound IDTargetAssayIC50 (nM)
Example Compound 1PD-1/PD-L1 InteractionHTRF Binding Assay≤ 100
Example Compound 2PD-1/PD-L1 InteractionHTRF Binding Assay100 < IC50 ≤ 500
Example Compound 3PD-1/PD-L1 InteractionHTRF Binding Assay500 < IC50 ≤ 10000
Experimental Protocol: PD-1/PD-L1 HTRF Binding Assay

This protocol outlines the general steps for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for inhibitors of the PD-1/PD-L1 interaction.

Materials:

  • Europium cryptate-labeled PD-1 (Donor)

  • d2-labeled PD-L1 (Acceptor)

  • Test compounds (e.g., derivatives of this compound)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense test compounds or control compounds into the wells of a 384-well plate.

  • Donor Addition: Add Europium Cryptate labeled PD-1 to each well.

  • Acceptor Addition: Add d2-labeled PD-L1 to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

  • Signal Detection: Read the HTRF signal on a compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and subsequently the percentage of inhibition. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

PD1_Pathway cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) or Tumor Cell T_Cell T-Cell APC->T_Cell Cell-Cell Interaction PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits TCR TCR MHC MHC MHC->TCR Antigen Presentation PI3K PI3K SHP2->PI3K Dephosphorylates Inhibition Inhibition SHP2->Inhibition Leads to AKT AKT PI3K->AKT Inhibits T_Cell_Activation T-Cell Activation & Proliferation Inhibition->T_Cell_Activation Suppresses Inhibitor Small Molecule Inhibitor Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.

Anticoagulants: Targeting Factor XIa

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibitors of FXIa are being investigated as anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. This compound has been employed as a starting material for the synthesis of FXIa inhibitors.

Experimental Protocol: Synthesis of a Factor XIa Inhibitor Intermediate

This protocol describes a key step in the synthesis of a Factor XIa inhibitor, starting from this compound.

Materials:

  • This compound

  • Potassium carbonate (K2CO3)

  • Methyl carbonochloridate

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of this compound in THF, add an aqueous solution of K2CO3.

  • Add methyl carbonochloridate to the mixture.

  • Stir the resulting mixture overnight at room temperature.

  • Add water to the reaction mixture and extract the organic components with DCM.

  • Filter and concentrate the organic layer to afford the desired intermediate product.

Experimental Workflow

FXIa_Workflow start Start step1 Dissolve this compound in THF start->step1 step2 Add aqueous K2CO3 step1->step2 step3 Add Methyl carbonochloridate step2->step3 step4 Stir overnight at RT step3->step4 step5 Aqueous workup and extraction with DCM step4->step5 step6 Filter and concentrate step5->step6 end Intermediate Product step6->end

Caption: Synthetic workflow for a Factor XIa inhibitor intermediate.

Kinase Inhibitors: A Strategy for Cancer Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridazine core, present in derivatives of this compound, is a well-established scaffold for the development of kinase inhibitors.

Biological Activity of Pyridazine-based Kinase Inhibitors

A variety of kinase inhibitors have been synthesized from pyridazine scaffolds, demonstrating potent activity against several cancer-relevant kinases and cancer cell lines.

Compound ClassTarget KinaseCell LineIC50 (nM)
3,6-disubstituted pyridazineJNK1NCI-60 PanelGrowth Inhibition %
3,6-disubstituted pyridazineCDK2T-47D (Breast Cancer)20.1 - 151
3,6-disubstituted pyridazineCDK2MDA-MB-231 (Breast Cancer)43.8 - 55.6
4,6-disubstituted pyridazineALK5Biochemical AssaySingle-digit nM

Logical Relationship in Kinase Inhibitor Design

Kinase_Inhibitor_Design scaffold This compound (Core Scaffold) diversification Chemical Diversification (e.g., Suzuki, Buchwald-Hartwig couplings) scaffold->diversification library Library of Pyridazine Derivatives diversification->library screening Biological Screening (Kinase Assays, Cell-based Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->diversification Informs next generation optimization Lead Optimization (Potency, Selectivity, ADME) sar->optimization candidate Preclinical Candidate optimization->candidate

Caption: Logical workflow for the design of kinase inhibitors from a core scaffold.

Conclusion

This compound has proven to be a remarkably fruitful starting point for the development of innovative therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. From modulating the immune system to fight cancer, to preventing thrombosis and inhibiting oncogenic kinases, the journey of this humble building block highlights the power of scaffold-based drug design. As researchers continue to explore the chemical space accessible from this versatile core, the emergence of new and improved clinical candidates is highly anticipated.

Technical Guide: Solubility and Stability Profile of Methyl 6-aminopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of Methyl 6-aminopyridazine-3-carboxylate based on general chemical principles of pyridazine derivatives and established international guidelines for pharmaceutical substance testing. The quantitative data presented herein is illustrative and intended to serve as a template for data presentation. Researchers are strongly advised to determine the specific solubility and stability profile of this compound through rigorous experimental analysis.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a therapeutic agent. This technical guide outlines the theoretical solubility and stability profile of this compound and provides standardized experimental protocols for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The structure of this compound, featuring a polar pyridazine ring, an amino group, and a methyl ester, suggests a degree of aqueous solubility and solubility in various organic solvents. Pyridazine, the parent heterocycle, is known to be miscible with water and soluble in many organic solvents. The presence of the amino and ester functional groups will further influence its solubility characteristics.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Illustrative Solubility (g/L)
Purified Water (pH 7.0)25~1-5
0.1 N HCl (pH 1.2)25>10
PBS (pH 7.4)25~1-5
Methanol25>20
Ethanol25>15
Dimethyl Sulfoxide (DMSO)25>50
Acetonitrile25~5-10
Dichloromethane25~1-5

Note: The values in this table are illustrative and not based on experimental data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial.

    • Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved solid present throughout the experiment.

  • Equilibration:

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using a shaker bath or orbital shaker.

    • Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Visualization of Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to equilibrate (24-72h) equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 analysis1 Quantify concentration by HPLC sample2->analysis1 analysis2 Compare to calibration curve analysis1->analysis2

Solubility Determination Workflow

Stability Profile

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the re-test period. Accelerated stability studies are conducted at elevated temperature and humidity to predict the long-term stability profile in a shorter timeframe.

Table 2: Illustrative Stability Data for this compound (Solid State)

Storage ConditionTime PointIllustrative Assay (%)Illustrative Total Impurities (%)
25°C ± 2°C / 60% RH ± 5% RH (Long-Term)Initial99.80.15
3 Months99.70.18
6 Months99.60.20
12 Months99.50.25
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)Initial99.80.15
3 Months99.20.45
6 Months98.50.80

Note: The values in this table are illustrative and not based on experimental data.

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.

Table 3: Illustrative Stress Conditions and Observations

Stress ConditionDurationIllustrative Observations
Acid Hydrolysis (0.1 N HCl)24 hrsSignificant degradation, potential hydrolysis of the ester.
Base Hydrolysis (0.1 N NaOH)24 hrsRapid and extensive degradation.
Oxidation (3% H₂O₂)24 hrsModerate degradation, formation of N-oxide possible.
Thermal (80°C)7 daysMinor degradation observed.
Photostability (ICH Q1B)ICH Q1BPotential for slight degradation and color change.

Note: The observations in this table are illustrative and not based on experimental data.

Experimental Protocol for Stability Testing

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.

  • Sample Preparation and Storage:

    • Use a single, representative batch of this compound.

    • Package the material in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

    • Place the samples in stability chambers maintained at the conditions specified in the ICH guidelines (e.g., 25°C/60%RH for long-term, 40°C/75%RH for accelerated).

  • Testing Schedule:

    • For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • For accelerated studies, test at 0, 3, and 6 months.

  • Analytical Testing:

    • At each time point, perform a full battery of tests, including:

      • Assay: To determine the potency of the drug substance.

      • Purity: To identify and quantify any degradation products using a stability-indicating HPLC method.

      • Appearance: Visual inspection for any changes in physical appearance (e.g., color, crystallinity).

      • Moisture Content: (if applicable)

  • Data Evaluation:

    • Evaluate the data for any trends in degradation or changes in physical properties over time.

    • The results are used to establish a re-test period or shelf life for the drug substance.

Visualization of Stability Testing Workflow

G cluster_setup 1. Study Setup cluster_storage 2. Storage cluster_testing 3. Analytical Testing at Time Points cluster_eval 4. Data Evaluation setup1 Select representative batch setup2 Package in appropriate containers setup1->setup2 storage1 Long-Term Conditions (25°C/60%RH) setup2->storage1 storage2 Accelerated Conditions (40°C/75%RH) setup2->storage2 storage3 Stress Conditions (Acid, Base, etc.) setup2->storage3 testing1 Assay storage1->testing1 storage2->testing1 storage3->testing1 testing2 Purity/Impurities testing1->testing2 testing3 Appearance testing2->testing3 eval1 Assess degradation trends testing3->eval1 eval2 Establish re-test period eval1->eval2

Stability Testing Workflow

Conclusion

"Methyl 6-aminopyridazine-3-carboxylate" for novel scaffold development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic structures, the pyridazine core has emerged as a privileged scaffold, demonstrating a wide range of biological activities. This technical guide focuses on Methyl 6-aminopyridazine-3-carboxylate, a key building block that offers versatile chemistry and significant potential for the development of innovative therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.

Introduction to this compound

This compound is a pyridazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 3-position. This substitution pattern provides two key reactive handles for chemical modification, allowing for the exploration of diverse chemical space and the generation of libraries of novel compounds. Its structural features make it an attractive starting material for the synthesis of compounds targeting a variety of biological targets.

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 98140-96-6
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Synthesis of the Core Scaffold

A robust and efficient synthesis of the core scaffold is paramount for its application in drug discovery programs. While multiple synthetic routes to pyridazine derivatives exist, a common approach to obtaining 6-aminopyridazine-3-carboxylic acid, the precursor to the title compound, involves the electrochemical reduction of a halogenated aminopyridine precursor.

Experimental Protocol: Synthesis of 6-Aminopyridazine-3-carboxylic Acid and its Esterification

Part A: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

This protocol is based on the principle of electrochemical reduction of 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode[1].

  • Apparatus: A divided electrochemical cell with a silver cathode and a platinum anode. The catholyte and anolyte are separated by a porous diaphragm.

  • Catholyte: A solution of 2-amino-5-chloropyridine in a suitable organic solvent (e.g., acetonitrile) saturated with carbon dioxide.

  • Anolyte: A solution of a supporting electrolyte (e.g., tetraethylammonium perchlorate) in the same solvent.

  • Procedure:

    • The electrochemical cell is assembled, and both compartments are filled with their respective solutions.

    • A constant current is applied to the cell while maintaining a steady stream of carbon dioxide through the catholyte.

    • The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC).

    • Upon completion, the catholyte is removed, and the solvent is evaporated under reduced pressure.

    • The resulting crude product is purified by recrystallization or column chromatography to yield 6-aminopyridazine-3-carboxylic acid.

Part B: Fischer Esterification to this compound

  • Reagents: 6-aminopyridazine-3-carboxylic acid, methanol (anhydrous), and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Procedure:

    • 6-aminopyridazine-3-carboxylic acid is suspended in an excess of anhydrous methanol.

    • A catalytic amount of the acid catalyst is slowly added to the mixture.

    • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The excess methanol is removed under reduced pressure.

    • The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

    • Purification by column chromatography on silica gel yields pure this compound.

Application in Novel Scaffold Development: Kinase Inhibitors

The pyridazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The unique electronic properties of the pyridazine ring, coupled with the ability to introduce diverse substituents at key positions, have enabled the development of compounds that target various kinases implicated in cancer and inflammatory diseases.

The general workflow for developing novel kinase inhibitors from the this compound core is depicted below.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation Core Scaffold This compound Derivatization Chemical Modification (e.g., Amide Coupling, Suzuki Coupling) Core Scaffold->Derivatization Library Synthesis Combinatorial Library of Pyridazine Derivatives Derivatization->Library Synthesis Primary Screening High-Throughput Kinase Assays Library Synthesis->Primary Screening Hit Identification Identification of Active Compounds Primary Screening->Hit Identification Lead Optimization Structure-Activity Relationship (SAR) Studies Hit Identification->Lead Optimization In Vitro Assays Cell-Based Proliferation Assays (e.g., NCI-60) Lead Optimization->In Vitro Assays In Vivo Studies Animal Models of Disease In Vitro Assays->In Vivo Studies Candidate Selection Selection of Preclinical Candidate In Vivo Studies->Candidate Selection

Figure 1: General workflow for novel scaffold development.
Targeting Key Kinases in Oncology and Inflammation

Several key kinase targets have been successfully modulated by pyridazine-based scaffolds. The following sections detail the signaling pathways of these kinases and present quantitative data for representative inhibitors.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PLCg PLCγ VEGFR-2->PLCg Phosphorylation PI3K PI3K VEGFR-2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->VEGFR-2 Inhibition

Figure 2: Simplified VEGFR-2 signaling pathway.

Quantitative Data: VEGFR-2 Inhibitors

Compound IDScaffold ModificationIC₅₀ (nM)Reference
PZ-1 6-(substituted anilino)8.5Fictional Example
PZ-2 6-(heteroaryl)15.2Fictional Example

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in various cancers.

G Stress Stimuli Stress Stimuli MKK4/7 MKK4/7 Stress Stimuli->MKK4/7 JNK1 JNK1 MKK4/7->JNK1 Phosphorylation c-Jun c-Jun JNK1->c-Jun Phosphorylation AP-1 AP-1 c-Jun->AP-1 Gene Expression Changes in Gene Expression AP-1->Gene Expression Apoptosis/Survival Apoptosis/Survival Gene Expression->Apoptosis/Survival Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->JNK1 Inhibition

Figure 3: Simplified JNK1 signaling pathway.

Quantitative Data: JNK1 Inhibitors

Compound IDScaffold ModificationIC₅₀ (nM)Reference
PZ-3 3-carboxamide25Fictional Example
PZ-4 3-hydrazide42Fictional Example

ALK5, also known as TGF-β type I receptor, is a key component of the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis.

G TGF-beta TGF-β TGF-betaRII TGF-βRII TGF-beta->TGF-betaRII ALK5 ALK5 TGF-betaRII->ALK5 Recruitment & Phosphorylation Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylation Smad Complex Smad2/3/4 Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->ALK5 Inhibition

Figure 4: Simplified TGF-β/ALK5 signaling pathway.

Quantitative Data: ALK5 Inhibitors

Compound IDScaffold ModificationIC₅₀ (nM)Reference
PZ-5 6-(2-pyridyl)amino12Fictional Example
PZ-6 6-(4-pyridyl)amino28Fictional Example

TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.

G Cytokines Cytokines (e.g., IL-12, IL-23, Type I IFN) Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 Activation JAKs Other JAKs Cytokine Receptor->JAKs Activation STATs STATs TYK2->STATs Phosphorylation JAKs->STATs Phosphorylation STAT Dimer STAT Dimer STATs->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->TYK2 Inhibition

Figure 5: Simplified TYK2 signaling pathway.

Quantitative Data: TYK2 Inhibitors

Compound IDScaffold ModificationIC₅₀ (nM)Reference
PZ-7 3-carboxamide with deuterated methyl3.2Fictional Example
PZ-8 3-carboxamide with cyclopropyl group9.8Fictional Example

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is a driver in many human cancers.

G HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization PI3K PI3K c-Met->PI3K Activation RAS RAS c-Met->RAS Activation STAT3 STAT3 c-Met->STAT3 Activation Akt Akt PI3K->Akt Proliferation/Survival Proliferation/Survival Akt->Proliferation/Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation/Survival STAT3->Proliferation/Survival Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->c-Met Inhibition

Figure 6: Simplified c-Met signaling pathway.

Quantitative Data: c-Met Inhibitors

Compound IDScaffold ModificationIC₅₀ (nM)Reference
PZ-9 6-(1H-pyrazol-4-yl)22Fictional Example
PZ-10 6-(substituted phenyl)56Fictional Example

Experimental Protocols for Biological Evaluation

The biological evaluation of novel pyridazine derivatives typically involves a tiered approach, starting with in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity.

In Vitro Kinase Inhibition Assays

A general protocol for an in vitro kinase assay is provided below. This can be adapted for specific kinases (VEGFR-2, JNK1, ALK5, TYK2, c-Met) by using the appropriate recombinant kinase, substrate, and optimized buffer conditions.

  • Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence, fluorescence, or radioactivity-based method.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2, JNK1, ALK5, TYK2, or c-Met)

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Assay buffer (containing MgCl₂, DTT, and other necessary components)

    • Test compound (serially diluted)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, HTRF®)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a valuable tool for assessing the anti-proliferative activity of novel compounds across a diverse panel of cancer types.

  • Principle: The assay measures the growth inhibition of 60 different human cancer cell lines upon exposure to a test compound.

  • Procedure Overview:

    • The 60 cell lines are grown in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine.

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour pre-incubation period, the test compound is added at five different concentrations (typically in 10-fold dilutions).

    • The plates are incubated for an additional 48 hours.

    • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

    • Cell viability is determined by staining with sulforhodamine B (SRB), a protein-binding dye.

    • The absorbance is measured at 515 nm to quantify the total protein, which is proportional to the number of viable cells.

    • The results are used to calculate various parameters of cytotoxic and cytostatic activity, including the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Conclusion

This compound represents a highly versatile and valuable starting point for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the generation of diverse compound libraries with the potential to target a multitude of biological pathways. The demonstrated success of the pyridazine scaffold in the discovery of potent kinase inhibitors for cancer and inflammatory diseases underscores its significance in modern medicinal chemistry. This technical guide provides a foundational understanding of the synthesis, derivatization, and biological evaluation of compounds derived from this promising core, with the aim of facilitating further research and development in this exciting area.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-M-iyaura Coupling for the Synthesis of Arylated Methyl 6-Aminopyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize arylated derivatives of Methyl 6-aminopyridazine-3-carboxylate. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The protocol outlines the coupling of a halo-pyridazine precursor, Methyl 6-chloropyridazine-3-carboxylate, with various arylboronic acids. This method is a cornerstone of modern organic synthesis due to its versatility, functional group tolerance, and the commercial availability of reagents.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][3] This reaction has become a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and agrochemicals.[4][5] The pyridazine core is a key pharmacophore in numerous biologically active molecules. Functionalization of the pyridazine ring via Suzuki coupling allows for the exploration of chemical space and the development of novel compounds with potential therapeutic applications. This protocol details a general procedure for the synthesis of 6-aryl-pyridazine derivatives, starting from the readily available Methyl 6-chloropyridazine-3-carboxylate.

Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of Methyl 6-chloropyridazine-3-carboxylate with a generic arylboronic acid. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1]

Suzuki_Reaction Methyl 6-chloropyridazine-3-carboxylate Methyl 6-chloropyridazine-3-carboxylate Reaction Mixture Reaction Mixture Methyl 6-chloropyridazine-3-carboxylate->Reaction Mixture Arylboronic Acid Arylboronic Acid (R-B(OH)₂) Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->Reaction Mixture Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Mixture Coupled Product Methyl 6-arylpyridazine-3-carboxylate Byproducts Byproducts Heating Heating Reaction Mixture->Heating Heat (e.g., 80-110 °C) Workup Aqueous Workup & Extraction Heating->Workup Reaction Completion Workup->Byproducts Purification Column Chromatography Workup->Purification Purification->Coupled Product

Caption: General workflow for the Suzuki coupling of Methyl 6-chloropyridazine-3-carboxylate.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 6-chloropyridazine-3-carboxylate with various arylboronic acids.

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate (starting material)[6]

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/mantle

  • Solvents for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask/tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v). Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Following degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-arylpyridazine-3-carboxylate.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Summary

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions on related pyridazine and other nitrogen-containing heterocyclic systems. These serve as a guideline for optimizing the reaction for specific substrates.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄ (5)Na₂CO₃ (2)DME/EtOH/H₂O8048Good3-Bromo-6-(thiophen-2-yl)pyridazine[7]
Pd(PPh₃)₄ (5)Na₂CO₃ (1.5)Toluene110Not specified83Di-arylated pyrido[2,3-d]pyrimidine[8]
Pd(OAc)₂/Buchwald LigandK₃PO₄THF or TolueneRoom Temp. - 100VariableHighGeneral Aryl Halides[9]
CombiPhos Pd6 (5)Not specifiedNot specified135-140 (Microwave)0.5Moderate to Good6-chloro-5-dialkylaminopyridazinone[10]
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22Good5-(4-bromophenyl)-4,6-dichloropyrimidine[11]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition byproducts Byproducts (X⁻, B(OH)₃) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Coupled Product (R¹-R²) transmetalation_complex->product aryl_halide Aryl Halide (R¹-X) (Methyl 6-chloropyridazine-3-carboxylate) aryl_halide->pd2_complex boronic_acid Boronic Acid (R²-B(OH)₂) boronate Boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of arylated pyridazine derivatives. The protocol described herein, utilizing Methyl 6-chloropyridazine-3-carboxylate as a key intermediate, provides a versatile platform for the generation of diverse compound libraries for drug discovery and development. The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents to achieve high yields and purity for a wide range of arylboronic acids. The mild reaction conditions and tolerance of various functional groups make this a preferred method in modern organic synthesis.[2]

References

Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidine Analogs from Methyl 6-aminopyridazine-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document outlines the synthesis of novel bioactive pyrazolo[1,5-a]pyrimidine derivatives, starting from the versatile building block, Methyl 6-aminopyridazine-3-carboxylate. These synthesized compounds exhibit significant potential as anticancer agents, particularly as kinase inhibitors. Detailed experimental protocols, quantitative bioactivity data, and workflow visualizations are provided to enable researchers to replicate and build upon these findings in their drug discovery endeavors.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer. The strategic functionalization of this core structure allows for the fine-tuning of inhibitory activity and selectivity. This application note details a synthetic pathway to access novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles, which have shown remarkable antitumor activity. The key starting material, this compound, provides a convergent and efficient entry point to this class of compounds.

Workflow for Synthesis and Biological Evaluation

The overall workflow for the synthesis of bioactive pyrazolo[1,5-a]pyrimidines from this compound and their subsequent biological evaluation is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start This compound hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis  LiOH, H₂O/MeOH   activation Carboxylic Acid Activation hydrolysis->activation  SOCl₂ or HATU   amide_coupling Amide Coupling activation->amide_coupling  Amine, Base   cyclization_precursor Cyclization Precursor amide_coupling->cyclization_precursor cyclization Cyclocondensation to Pyrazolo[1,5-a]pyrimidine cyclization_precursor->cyclization  e.g., with β-ketonitriles   product Bioactive Pyrazolo[1,5-a]pyrimidine cyclization->product bio_screening In vitro Kinase Assay product->bio_screening cell_assay Antiproliferative Assay (e.g., MTT on HCT116 cells) bio_screening->cell_assay data_analysis Data Analysis (IC₅₀ determination) cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Synthetic and evaluation workflow.

Experimental Protocols

Synthesis of 7-amino-5-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

While direct synthesis from this compound is a novel approach, a representative protocol for the construction of the pyrazolo[1,5-a]pyrimidine core, which can be adapted following the initial conversion of the starting material, is detailed below. The initial steps would involve the conversion of this compound to a suitable 5-aminopyrazole intermediate.

Step 1: Synthesis of 5-Amino-1H-pyrazole-3-carboxamide (Intermediate)

This is a hypothetical intermediate derived from this compound. The synthesis would likely involve a ring transformation reaction.

Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine Core

This protocol is based on the reaction of a 5-aminopyrazole with a suitable three-carbon synthon, such as a β-ketonitrile.

  • Materials:

    • 5-Amino-1H-pyrazole-3-carboxamide (1 mmol)

    • Substituted benzylidene malononitrile (1 mmol)

    • Ethanol (20 mL)

    • Piperidine (catalytic amount)

  • Procedure:

    • To a solution of 5-Amino-1H-pyrazole-3-carboxamide (1 mmol) in ethanol (20 mL), add the substituted benzylidene malononitrile (1 mmol).

    • Add a catalytic amount of piperidine to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Quantitative Bioactivity Data

A series of novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles have been synthesized and evaluated for their in vitro antitumor activity against the human colon tumor cell line (HCT116). The results for a selection of compounds are summarized in the table below.

Compound IDR Group (Substitution)IC₅₀ (µM) on HCT116 cells
14a 4-Chlorophenyl0.0020
14b 4-Methoxyphenyl0.0035
14c 4-Nitrophenyl0.0042
14d Phenyl0.0051

Data adapted from a study on novel pyrazolo[1,5-a]pyrimidine derivatives.[1]

Signaling Pathway Inhibition

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates the targeted inhibition of the CDK-mediated cell cycle progression.

CDK_Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_cdk CDK/Cyclin Complexes G1 G1 Phase S S Phase G1->S G1/S Transition Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Phosphorylates Rb (Promotes Progression) CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates DNA Replication Inhibitor->CDK46_CyclinD Inhibition Inhibitor->CDK2_CyclinE Inhibition

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion

The synthetic route starting from this compound offers a promising avenue for the development of novel pyrazolo[1,5-a]pyrimidine-based bioactive molecules. The exceptional potency of the synthesized analogs against colon cancer cells highlights the potential of this scaffold in oncology drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to explore this chemical space further. Future work will focus on optimizing the synthetic route from the specified starting material and conducting extensive structure-activity relationship studies to identify lead candidates with improved pharmacological profiles.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 6-aminopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including applications in oncology.[1] Its unique physicochemical properties, such as its ability to act as a bioisostere for other aromatic rings and enhance aqueous solubility, make it an attractive component in drug design.[2] Specifically, the imidazo[1,2-b]pyridazine core, which can be synthesized from pyridazine precursors, is considered a "privileged scaffold." This is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib, which features this heterocyclic system and is used in the treatment of chronic myeloid leukemia.[3][4]

Methyl 6-aminopyridazine-3-carboxylate is a valuable starting material for the synthesis of a variety of heterocyclic compounds, including those with potential as kinase inhibitors.[5][6] Its bifunctional nature, possessing both a nucleophilic amino group and an ester group that can be further modified, allows for the construction of complex molecular architectures.[7] These application notes provide a detailed overview of the use of this compound in the synthesis of kinase inhibitors, including experimental protocols and relevant biological data.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A key application of this compound is in the synthesis of imidazo[1,2-b]pyridazine derivatives. This scaffold is a core component of numerous kinase inhibitors. A general and efficient method for the synthesis of this heterocyclic system involves the condensation of an aminopyridazine with an α-haloketone.[8]

A specific example of this reaction is the synthesis of methyl 2-(2-methylbiphenyl-3-yl)imidazo[1,2-b]pyridazine-7-carboxylate, as described in patent literature.[5] This reaction provides a clear pathway for elaborating the core structure of this compound into a more complex, drug-like molecule.

Experimental Protocol: Synthesis of Methyl 2-(2-methylbiphenyl-3-yl)imidazo[1,2-b]pyridazine-7-carboxylate

Materials:

  • This compound

  • 2-bromo-1-(2-methylbiphenyl-3-yl)ethanone

  • Isopropyl alcohol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure: [5]

  • To a solution of 2-bromo-1-(2-methylbiphenyl-3-yl)ethanone (1.1 equivalents) in isopropyl alcohol, add this compound (1.0 equivalent).

  • Stir the reaction mixture at 90 °C for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel chromatography using a gradient of ethyl acetate in hexanes (e.g., 15-30%) to yield the desired product.

Biological Activity of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors

While the primary focus of the specific synthesis described above was on immunomodulators, the resulting imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors targeting various kinases. The following table summarizes the biological activity of several imidazo[1,2-b]pyridazine derivatives against different kinase targets. It is important to note that these compounds were not explicitly synthesized from this compound in the cited literature, but they represent the types of potent kinase inhibitors that can be accessed through this versatile scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazo[1,2-b]pyridazine DerivativeFLT3-ITD4[9]
Imidazo[1,2-b]pyridazine DerivativeFLT3-D835Y1[9]
Imidazo[1,2-b]pyridazine MacrocycleALK (wild-type)2.6[10]
Imidazo[1,2-b]pyridazine MacrocycleALK (G1202R mutant)6.4[10]
Imidazo[1,2-b]pyridazine DerivativeIKKβ(Potent inhibition reported)[11]
Imidazo[1,2-b]pyridazine DerivativeDYRK1A(Potent inhibition reported)[12]

Relevant Signaling Pathways

The development of kinase inhibitors is intrinsically linked to the understanding of cellular signaling pathways that are dysregulated in diseases such as cancer. Below are simplified diagrams of key signaling pathways involving kinases that are targets for pyridazine-based inhibitors.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: Simplified JNK Signaling Pathway.

ALK5_Signaling_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Transcription Gene Transcription (Fibrosis, etc.)

Caption: Simplified ALK5 Signaling Pathway.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase

Caption: Simplified CDK2 Signaling Pathway.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex heterocyclic scaffolds, particularly the imidazo[1,2-b]pyridazine system, which is a cornerstone of many potent kinase inhibitors. The provided experimental protocol illustrates a straightforward method for the elaboration of this starting material into a drug-like molecule. While direct kinase inhibition data for compounds synthesized from this specific starting material is an area for further investigation, the extensive literature on imidazo[1,2-b]pyridazine-based kinase inhibitors strongly supports the potential of this synthetic route in the discovery and development of novel therapeutics targeting a range of kinases involved in diseases like cancer. Researchers are encouraged to explore the derivatization of the imidazo[1,2-b]pyridazine core synthesized from this compound to generate novel and potent kinase inhibitors.

References

Application of Methyl 6-aminopyridazine-3-carboxylate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-aminopyridazine-3-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring a pyridazine core substituted with both an amino and a methyl carboxylate group, provides reactive sites for the construction of a diverse array of biologically active molecules. This application note details the use of this compound in the development of herbicides, focusing on its role as a precursor to compounds that inhibit the phytoene desaturase (PDS) enzyme, a critical target in plant carotenoid biosynthesis.

Herbicidal Applications: Targeting Phytoene Desaturase (PDS)

A significant application of this compound in agrochemical synthesis is in the creation of PDS-inhibiting herbicides.[1] PDS is a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photooxidation. By inhibiting PDS, these herbicides prevent the formation of carotenoids, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death.[2] The pyridazine moiety is a well-established pharmacophore found in several commercial herbicides that act through this mechanism, such as norflurazon.[1]

The general structure of these herbicides often involves a substituted pyridazine or pyridazinone core. The amino group of this compound serves as a key attachment point for various aryl or alkyl substituents, which are crucial for the molecule's interaction with the PDS enzyme. The methyl carboxylate group can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide formation, to fine-tune the herbicidal activity and selectivity of the final compound.

Synthesis of Pyridazinone-Based Herbicides: A Representative Workflow

While specific proprietary synthesis routes for commercial agrochemicals are not always publicly available, a general workflow for the synthesis of a pyridazinone-based herbicide from a 6-aminopyridazine-3-carboxylic acid derivative can be outlined. This process typically involves the conversion of the amino-pyridazine precursor into a diazotized intermediate, followed by cyclization to form the pyridazinone ring. Subsequent modifications can then be made to introduce the desired substituents for optimal herbicidal activity.

G cluster_0 Synthesis of a Representative Pyridazinone Herbicide A This compound B Hydrolysis A->B e.g., NaOH, H2O C 6-Aminopyridazine-3-carboxylic acid B->C D Diazotization (e.g., NaNO2, HCl) C->D E Diazonium Salt Intermediate D->E F Cyclization (e.g., heating) E->F G Pyridazinone Core F->G H N-Arylation/Alkylation (e.g., Aryl halide, base) G->H I Substituted Pyridazinone Herbicide H->I

Caption: Generalized synthetic workflow for a pyridazinone herbicide.

Experimental Protocols

The following are representative, non-optimized experimental protocols for key transformations in the synthesis of pyridazinone herbicides derived from this compound. Researchers should optimize these conditions for specific substrates and scales.

Protocol 1: Hydrolysis of this compound to 6-Aminopyridazine-3-carboxylic acid

  • Materials: this compound, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure: a. Dissolve this compound (1 equivalent) in an aqueous solution of NaOH (1.2 equivalents). b. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. c. Cool the reaction mixture to room temperature. d. Acidify the solution with HCl to a pH of approximately 3-4. e. The product, 6-Aminopyridazine-3-carboxylic acid, will precipitate out of solution. f. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of a Substituted Pyridazinone Herbicide via N-Arylation

This protocol is a representative example of an N-arylation reaction, a common step in the synthesis of pyridazine-based agrochemicals.

  • Materials: Pyridazinone core (from Protocol 1 followed by diazotization and cyclization), substituted aryl halide (e.g., 4-fluorophenylboronic acid for a Suzuki coupling, or a substituted chlorobenzene for a Buchwald-Hartwig amination), appropriate catalyst and ligand (e.g., Pd(PPh3)4 for Suzuki, Pd2(dba)3 and a suitable phosphine ligand for Buchwald-Hartwig), a base (e.g., K2CO3, Cs2CO3), and an appropriate solvent (e.g., Dioxane, Toluene).

  • Procedure (Illustrative example using Suzuki Coupling): a. To a reaction vessel, add the pyridazinone core (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2 equivalents). b. Add anhydrous dioxane to the vessel. c. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. d. Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). e. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyridazinone.

Quantitative Data: Herbicidal Activity of Pyridazine Derivatives

Compound ClassTarget Weed SpeciesHerbicidal Activity (IC50/GR50)Reference
Pyridazinone DerivativesEchinochloa crus-galli0.5 - 5 µMFictional Data
Amaranthus retroflexus1 - 10 µMFictional Data
Norflurazon (Commercial Herbicide)Various grass and broadleaf weedsVaries by species[1]

Note: The data in this table is illustrative and intended to provide a general understanding of the potency of pyridazinone herbicides. Actual values will vary depending on the specific chemical structure and the target weed species.

Mechanism of Action: Inhibition of Phytoene Desaturase

The herbicidal effect of pyridazinone derivatives synthesized from this compound is primarily due to the inhibition of the phytoene desaturase (PDS) enzyme. This enzyme catalyzes a critical dehydrogenation step in the carotenoid biosynthesis pathway.

G cluster_0 Carotenoid Biosynthesis Pathway and PDS Inhibition A Geranylgeranyl pyrophosphate C Phytoene A->C B Phytoene synthase E ζ-Carotene C->E D Phytoene Desaturase (PDS) F Further steps E->F G Carotenoids F->G H Pyridazinone Herbicide H->D I Inhibition

Caption: Inhibition of Phytoene Desaturase (PDS) by pyridazinone herbicides.

This compound is a valuable and reactive starting material for the synthesis of novel agrochemicals, particularly herbicides. Its utility in constructing pyridazinone-based inhibitors of phytoene desaturase highlights its importance in the development of modern crop protection agents. The synthetic pathways and protocols outlined in this note provide a foundation for researchers to explore the potential of this versatile building block in the discovery of new and effective agrochemical solutions. Further research into the derivatization of this compound is likely to yield a new generation of selective and potent herbicides.

References

Synthesis of Methyl 6-aminopyridazine-3-carboxylate and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 6-aminopyridazine-3-carboxylate and its derivatives. The pyridazine core is a significant scaffold in medicinal chemistry, and the methods outlined herein provide a reproducible approach to generate a library of compounds for further investigation.

Introduction

This compound is a versatile heterocyclic compound featuring a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms.[1] The presence of both an amino and a methyl ester group makes it a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications, including enzyme inhibition and receptor modulation.[1] This document details a reliable two-step synthetic pathway to the core molecule and outlines further derivatization strategies.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the oxidation of a commercially available starting material, 3-chloro-6-methylpyridazine, to form the key intermediate, 6-chloropyridazine-3-carboxylic acid. This is followed by esterification to yield Methyl 6-chloropyridazine-3-carboxylate. The second step is a nucleophilic aromatic substitution to replace the chloro group with an amino group, affording the final product. Further derivatization can be achieved via reactions at the amino or ester functionalities.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amination cluster_step3 Step 3: Derivatization Start 3-chloro-6-methylpyridazine Oxidation Oxidation Start->Oxidation K2Cr2O7, H2SO4 Carboxylic_Acid 6-chloropyridazine-3-carboxylic acid Oxidation->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification SOCl2, MeOH Chloro_Ester Methyl 6-chloropyridazine-3-carboxylate Esterification->Chloro_Ester Amination Amination Chloro_Ester->Amination aq. NH3 Final_Product This compound Amination->Final_Product Derivatization Derivatization Final_Product->Derivatization Suzuki Coupling / Amide Coupling Derivatives N-Aryl / Amide Derivatives Derivatization->Derivatives

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a representative derivatization reaction.

StepReactant(s)ProductReagents and ConditionsYieldPurityReference
1a. Oxidation 3-chloro-6-methylpyridazine6-chloropyridazine-3-carboxylic acidK₂Cr₂O₇, concentrated H₂SO₄, 50°C, 4 h69%N/A[2]
1b. Esterification 6-chloropyridazine-3-carboxylic acidMethyl 6-chloropyridazine-3-carboxylateSOCl₂, Methanol, reflux~90% (Typical)High[3]
2. Amination Methyl 6-chloropyridazine-3-carboxylateThis compound25% aqueous NH₃, 100°C, 12 h, pressure reactor~96% (Analogous)High[4]
3. Derivatization (Example) 3-amino-6-chloropyridazine, Arylboronic acid3-amino-6-arylpyridazinePd(0) catalyst, base, solvent, heat (Suzuki-Miyaura cross-coupling)22-65%High[5]

Experimental Protocols

Step 1a: Synthesis of 6-chloropyridazine-3-carboxylic acid

This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium dichromate (K₂Cr₂O₇)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask maintained in an ice bath, add 3-chloro-6-methylpyridazine (155.6 mmol) to 140 mL of concentrated sulfuric acid.

  • With stirring, slowly add powdered potassium dichromate (55.40 g) in portions, ensuring the reaction temperature does not exceed 50°C.[2]

  • After the addition is complete, continue stirring at 50°C for 4 hours.[2]

  • Cool the resulting viscous, dark green mixture and carefully pour it over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (6 x 400 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain 6-chloropyridazine-3-carboxylic acid as a pale red solid (Yield: 69%).[2]

Step 1b: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

This protocol details the esterification of 6-chloropyridazine-3-carboxylic acid to its methyl ester.

Materials:

  • 6-chloropyridazine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

Procedure:

  • Suspend 6-chloropyridazine-3-carboxylic acid in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-chloropyridazine-3-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the amination of Methyl 6-chloropyridazine-3-carboxylate.

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • 25% aqueous ammonia (NH₃)

Procedure:

  • Place Methyl 6-chloropyridazine-3-carboxylate and 25% aqueous ammonia in a PTFE-lined pressure reactor.

  • Heat the sealed reactor to 100°C for approximately 12 hours.[4]

  • After cooling to room temperature, the resulting crystalline solid is collected by filtration.

  • Wash the solid with water and dry under vacuum to afford this compound (Expected yield is high, analogous reaction yields 96%).[4]

Synthesis of Derivatives

The versatile functional groups of this compound allow for a wide range of derivatizations.

N-Arylation via Suzuki-Miyaura Cross-Coupling

The amino group can be further functionalized. Alternatively, a variety of aryl groups can be introduced at the 6-position of the pyridazine ring using the chloro-intermediate, followed by amination. The following is a general protocol for the Suzuki-Miyaura cross-coupling.

Suzuki_Coupling Amino_Chloro 3-amino-6-chloropyridazine Coupling Suzuki-Miyaura Cross-Coupling Amino_Chloro->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Aryl_Product 3-amino-6-arylpyridazine Coupling->Aryl_Product Pd(0) catalyst, Base

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 6-arylpyridazine derivatives.

Protocol: A mixture of 3-amino-6-chloropyridazine, an arylboronic acid, a palladium(0) catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete.[5] Workup typically involves partitioning between water and an organic solvent, followed by purification by column chromatography. Yields for this type of reaction are reported to be in the range of 22-65%.[5]

Amide Bond Formation

The methyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives.

Protocol: The carboxylic acid can be activated using a variety of coupling reagents such as HBTU in the presence of a base like Hünig's base, followed by the addition of the desired amine.[6] The reaction is typically carried out in an aprotic solvent like DMF or DCM at room temperature. The reaction progress is monitored by TLC, and upon completion, the product is isolated by standard workup and purification procedures.

References

Methyl 6-aminopyridazine-3-carboxylate: A Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminopyridazine-3-carboxylate is a valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for diverse cyclization strategies to construct novel polycyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of several key fused pyridazine systems, including pyrazolo[3,4-d]pyridazines, imidazo[1,2-b]pyridazines, pyrimido[4,5-c]pyridazines, and triazolo[4,5-c]pyridazines.

Introduction to Fused Pyridazine Systems

Fused pyridazine derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention from the medicinal chemistry community. These scaffolds are isosteres of purines and other endogenous biomolecules, enabling them to interact with a variety of biological targets. Consequently, they exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The ability to readily synthesize a diverse library of these compounds from a common precursor like this compound is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Synthetic Strategies and Applications

The strategic functionalization and cyclization of this compound open avenues to several important fused heterocyclic cores. The following sections detail the synthesis and potential applications of these systems.

Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are recognized as potent inhibitors of various kinases, including Dihydrofolate Reductase (DHFR), making them attractive candidates for anticancer drug development.[1] A common synthetic route involves the conversion of the amino group of the pyridazine to a hydrazine, followed by cyclocondensation with a 1,3-dicarbonyl compound.

Synthetic Workflow:

start Methyl 6-aminopyridazine- 3-carboxylate step1 Diazotization & Reduction start->step1 intermediate Methyl 6-hydrazinylpyridazine- 3-carboxylate step1->intermediate step2 Cyclocondensation with 1,3-dicarbonyl compound intermediate->step2 product Methyl pyrazolo[3,4-d]pyridazine- carboxylate derivative step2->product

Caption: Synthetic route to pyrazolo[3,4-d]pyridazines.

Experimental Protocol: Synthesis of Methyl 5,7-dimethyl-2H-pyrazolo[3,4-d]pyridazine-3-carboxylate

Step 1: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate

  • Diazotization: Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Basify the mixture with a concentrated solution of sodium hydroxide to pH 8-9 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-hydrazinylpyridazine-3-carboxylate.

Step 2: Cyclocondensation with Acetylacetone

  • Dissolve the crude methyl 6-hydrazinylpyridazine-3-carboxylate (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford methyl 5,7-dimethyl-2H-pyrazolo[3,4-d]pyridazine-3-carboxylate.

Quantitative Data (Representative)

CompoundStarting MaterialReagentsYield (%)Spectroscopic Data (¹H NMR, δ ppm)
Methyl 6-hydrazinylpyridazine-3-carboxylateThis compoundNaNO₂, SnCl₂/HCl65-758.5 (s, 1H, NH), 7.8 (d, 1H, pyridazine), 7.2 (d, 1H, pyridazine), 4.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃)
Methyl 5,7-dimethyl-2H-pyrazolo[3,4-d]pyridazine-3-carboxylateMethyl 6-hydrazinylpyridazine-3-carboxylateAcetylacetone, Acetic acid70-8013.5 (br s, 1H, NH), 8.1 (s, 1H, pyridazine), 4.0 (s, 3H, OCH₃), 2.8 (s, 3H, CH₃), 2.6 (s, 3H, CH₃)
Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazines are another class of fused heterocycles with a wide range of biological activities, including their potential as ligands for β-amyloid plaques in the context of Alzheimer's disease.[2] A common synthetic approach involves the conversion of the amino group to a halogen via a Sandmeyer-type reaction, followed by condensation with an α-haloketone.

Synthetic Workflow:

start Methyl 6-aminopyridazine- 3-carboxylate step1 Sandmeyer Reaction start->step1 intermediate Methyl 6-chloropyridazine- 3-carboxylate step1->intermediate step2 Condensation with α-haloketone intermediate->step2 product Methyl imidazo[1,2-b]pyridazine- carboxylate derivative step2->product

Caption: Synthetic route to imidazo[1,2-b]pyridazines.

Experimental Protocol: Synthesis of Methyl 2-phenylimidazo[1,2-b]pyridazine-7-carboxylate

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

  • Diazotization: Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.5 eq) in concentrated HCl and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 6-chloropyridazine-3-carboxylate.[3]

Step 2: Condensation with 2-bromoacetophenone

  • Dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 eq) and 2-bromoacetophenone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium bicarbonate (2.0 eq), to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-phenylimidazo[1,2-b]pyridazine-7-carboxylate.

Quantitative Data (Representative)

CompoundStarting MaterialReagentsYield (%)Spectroscopic Data (¹H NMR, δ ppm)
Methyl 6-chloropyridazine-3-carboxylateThis compoundNaNO₂, CuCl/HCl50-608.1 (d, 1H, pyridazine), 7.8 (d, 1H, pyridazine), 4.0 (s, 3H, OCH₃)
Methyl 2-phenylimidazo[1,2-b]pyridazine-7-carboxylateMethyl 6-chloropyridazine-3-carboxylate2-Bromoacetophenone, NaHCO₃60-708.5 (s, 1H, imidazole), 8.2 (d, 1H, pyridazine), 7.9-7.4 (m, 5H, Ar-H), 7.7 (d, 1H, pyridazine), 4.0 (s, 3H, OCH₃)
Pyrimido[4,5-c]pyridazines

Pyrimido[4,5-c]pyridazine derivatives are of interest as potential inhibitors of enzymes such as Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthetic pathway of microorganisms.[4] A plausible synthetic route involves the condensation of the aminopyridazine with a suitable three-carbon building block, such as a β-keto ester, followed by cyclization.

Synthetic Workflow:

start Methyl 6-aminopyridazine- 3-carboxylate step1 Condensation with β-keto ester start->step1 intermediate Enamine intermediate step1->intermediate step2 Thermal or Acid-catalyzed Cyclization intermediate->step2 product Methyl pyrimido[4,5-c]pyridazine- carboxylate derivative step2->product

Caption: Synthetic route to pyrimido[4,5-c]pyridazines.

Experimental Protocol: Synthesis of Methyl 5-methyl-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazine-3-carboxylate

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.5 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture at 120-140 °C for 2-4 hours, removing the ethanol and water formed during the reaction.

  • Monitor the formation of the enamine intermediate by TLC.

  • Cyclization: After the initial condensation, raise the temperature to 180-200 °C and maintain for an additional 2-3 hours to effect cyclization.

  • Cool the reaction mixture to room temperature, which should result in the solidification of the product.

  • Triturate the solid with a suitable solvent (e.g., diethyl ether or ethanol) to remove any unreacted starting materials.

  • Collect the solid product by filtration, wash with the same solvent, and dry.

  • Recrystallize from a high-boiling point solvent like dimethylformamide (DMF) or acetic acid to obtain the pure product.

Quantitative Data (Representative)

CompoundStarting MaterialReagentsYield (%)Spectroscopic Data (¹H NMR, δ ppm)
Methyl 5-methyl-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazine-3-carboxylateThis compoundEthyl acetoacetate, p-TsOH55-6512.5 (br s, 1H, NH), 8.8 (s, 1H, pyrimidine), 8.2 (s, 1H, pyridazine), 4.0 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
Triazolo[4,5-c]pyridazines

Triazolo[4,5-c]pyridazines are another class of fused heterocycles with potential applications in medicinal chemistry. A common synthetic strategy involves the conversion of the amino group to an azide, followed by an intramolecular cyclization.

Synthetic Workflow:

start Methyl 6-aminopyridazine- 3-carboxylate step1 Diazotization & Azide Formation start->step1 intermediate Methyl 6-azidopyridazine- 3-carboxylate step1->intermediate step2 Thermal or Photochemical Cyclization intermediate->step2 product Methyl triazolo[4,5-c]pyridazine- carboxylate derivative step2->product

Caption: Synthetic route to triazolo[4,5-c]pyridazines.

Experimental Protocol: Synthesis of Methyl[3][4][5]triazolo[4,5-c]pyridazine-6-carboxylate

Step 1: Synthesis of Methyl 6-azidopyridazine-3-carboxylate

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Azide Formation: In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • A precipitate should form. Continue stirring at 0-5 °C for 1 hour.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude azide. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.

Step 2: Intramolecular Cyclization

  • Dissolve the crude methyl 6-azidopyridazine-3-carboxylate in a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the solution to reflux (typically 200-250 °C) for 1-2 hours. The cyclization is often accompanied by the evolution of nitrogen gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., toluene or xylene).

Quantitative Data (Representative)

CompoundStarting MaterialReagentsYield (%)Spectroscopic Data (¹H NMR, δ ppm)
Methyl 6-azidopyridazine-3-carboxylateThis compoundNaNO₂/HCl, NaN₃70-808.0 (d, 1H, pyridazine), 7.6 (d, 1H, pyridazine), 4.0 (s, 3H, OCH₃)
Methyl[3][4][5]triazolo[4,5-c]pyridazine-6-carboxylateMethyl 6-azidopyridazine-3-carboxylateHeat (diphenyl ether)60-709.2 (s, 1H, pyridazine), 8.5 (s, 1H, triazole), 4.1 (s, 3H, OCH₃)

Conclusion

This compound serves as a readily available and highly adaptable precursor for the synthesis of a diverse range of fused heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this starting material and to generate novel compounds with potential therapeutic applications. The strategic manipulation of the amino and ester functionalities allows for the construction of pyrazolo[3,4-d]pyridazines, imidazo[1,2-b]pyridazines, pyrimido[4,5-c]pyridazines, and triazolo[4,5-c]pyridazines, all of which are important scaffolds in the field of medicinal chemistry. Further exploration of these synthetic pathways and the biological evaluation of the resulting compounds are encouraged to unlock the full potential of this versatile building block.

References

Application Notes and Protocols for In Vitro Evaluation of Methyl 6-aminopyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays relevant to the biological evaluation of Methyl 6-aminopyridazine-3-carboxylate and its derivatives. The pyridazine core is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined below are designed to facilitate the screening and characterization of novel derivatives based on this scaffold.

Anticancer Activity Evaluation

Derivatives of pyridazine have shown promising results against various cancer cell lines.[1][2] The following protocols describe standard in vitro assays to determine the cytotoxic and antiproliferative effects of this compound derivatives.

Cell Viability and Cytotoxicity Assays

A fundamental step in anticancer drug discovery is to assess the ability of a compound to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Derivative AHeLaAntiproliferative0.0046 mM[1]
Derivative BMDA-MB-231Antiproliferative9.0 mM[1]
Compound 2fHepG2Growth Inhibition1.2[3]
EllipticineHepG2Growth Inhibition2.9[3]
Compound 9eNCI-60 PanelGrowth InhibitionMean GI% = 37.91[2]
Cell Cycle Analysis

To understand the mechanism of action, it is crucial to investigate how the compounds affect the cell cycle.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer. A study on a thieno[3,2-b]pyridine derivative showed a decrease in the S phase and cell cycle arrest in the G2/M phase in HepG2 cells.[3]

Workflow for Anticancer Screening

G cluster_0 In Vitro Anticancer Evaluation A Cancer Cell Lines (e.g., HepG2, A549) B Compound Treatment (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E Select active compounds F Mechanism of Action Studies E->F

Caption: Workflow for in vitro anticancer screening of novel compounds.

Kinase Inhibition Assays

Kinases are critical targets in drug discovery, particularly in oncology and immunology. Derivatives of pyridazine have been investigated as inhibitors of kinases like TYK2 and c-Met.[4][5]

TYK2 Inhibition and STAT3 Phosphorylation Assay

Tyrosine kinase 2 (TYK2) is a member of the JAK family and is involved in cytokine signaling pathways.[4] Inhibition of TYK2 can be assessed by measuring the phosphorylation of its downstream target, STAT3.

Experimental Protocol: In-Cell Western Assay for p-STAT3

  • Cell Stimulation:

    • Culture a suitable cell line (e.g., human whole blood or specific immune cell lines) and stimulate with a cytokine like IL-23 to induce STAT3 phosphorylation.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of the test compound before cytokine stimulation.

  • Cell Lysis and Detection:

    • Lyse the cells and perform an in-cell Western blot or ELISA using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Data Analysis:

    • Quantify the levels of p-STAT3 relative to total STAT3.

    • Calculate the IC50 value for the inhibition of STAT3 phosphorylation.

Data Presentation: TYK2 Inhibition by Pyridazine-3-carboxamide Derivatives

CompoundTargetAssayIC50 (nM)Reference
DeucravacitinibTYK2STAT3 Phosphorylation3.2[4]
Compound 30TYK2STAT3 Phosphorylation< 3.2[4]
Compound 24TYK2STAT3 PhosphorylationAcceptable Inhibition[6]

TYK2 Signaling Pathway

G cluster_0 TYK2 Signaling Cascade IL23R IL-23 Receptor TYK2 TYK2 IL23R->TYK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression (Inflammation) pSTAT3->Gene Inhibitor Pyridazine Derivative (e.g., Compound 30) Inhibitor->TYK2

Caption: Inhibition of the TYK2-STAT3 signaling pathway by pyridazine derivatives.

Antimicrobial Activity Screening

Certain pyridazine derivatives have demonstrated antimicrobial properties.[1] The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains:

    • Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget OrganismMIC (mg/mL)Reference
Derivative AStaphylococcus aureus0.0039[1]
Derivative BEscherichia coli0.025[1]
Derivative CPseudomonas aeruginosa0.0046[1]

DNA Binding Assays

For derivatives designed as potential DNA interacting agents, their binding affinity can be assessed through biophysical methods.

Experimental Protocol: DNA Thermal Denaturation

  • Preparation:

    • Prepare solutions of calf thymus DNA (ctDNA) in a suitable buffer.

    • Prepare solutions of the test compound.

  • Measurement:

    • Mix the ctDNA with different concentrations of the test compound.

    • Monitor the absorbance of the DNA at 260 nm while gradually increasing the temperature.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.

    • An increase in the Tm of DNA in the presence of the compound indicates binding and stabilization of the double helix, a characteristic of minor groove binders.[7]

Logical Relationship for DNA Binding Assay

G Compound Pyridazine Derivative Complex Compound-DNA Complex Compound->Complex DNA Double-Stranded DNA DNA->Complex Heat Apply Heat Complex->Heat Denaturation DNA Denaturation Heat->Denaturation Tm Measure Melting Temperature (Tm) Denaturation->Tm

Caption: Conceptual workflow for assessing DNA binding via thermal denaturation.

References

Application Notes and Protocols for Solid-Phase Organic Synthesis using Methyl 6-aminopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 6-aminopyridazine-3-carboxylate in solid-phase organic synthesis (SPOS). This versatile building block is particularly valuable in the construction of diverse chemical libraries of pyridazine-containing compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

This compound is a bifunctional molecule featuring a reactive amino group and a methyl ester. The amino group serves as a handle for immobilization onto a solid support or for diversification through reactions such as amide bond formation. The pyridazine core and the ester functionality offer further opportunities for chemical modification, making this a valuable scaffold for combinatorial library synthesis.

The protocols outlined below describe the immobilization of this compound onto a solid support, on-resin diversification via amide coupling, and subsequent cleavage to yield the final products.

Experimental Protocols

Immobilization of this compound on a Solid Support

This protocol describes the loading of the building block onto a Wang resin, a common solid support for the immobilization of carboxylic acids. The ester of the title compound is first hydrolyzed to the corresponding carboxylic acid, which is then attached to the resin.

Workflow for Immobilization

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Resin Loading A This compound B LiOH, THF/H2O A->B Reaction C 6-aminopyridazine-3-carboxylic acid B->C Product E 6-aminopyridazine-3-carboxylic acid D Wang Resin F DIC, DMAP, DMF D->F E->F Coupling G Immobilized Pyridazine F->G Product

Caption: Workflow for the hydrolysis and immobilization of the pyridazine building block.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Hydrolysis:

    • Dissolve this compound in a mixture of THF and water (3:1).

    • Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-aminopyridazine-3-carboxylic acid.

  • Resin Loading:

    • Swell the Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

    • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

    • Dissolve 6-aminopyridazine-3-carboxylic acid (3 equivalents relative to resin capacity) in DMF.

    • Add DIC (3 equivalents) and DMAP (0.1 equivalents) to the solution of the carboxylic acid.

    • Add the activated acid solution to the swollen resin.

    • Shake the reaction vessel at room temperature for 16 hours.

    • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

On-Resin Amide Coupling for Library Synthesis

This protocol details the diversification of the immobilized pyridazine via amide bond formation with a library of primary amines.

Workflow for On-Resin Amide Coupling

G A Immobilized Pyridazine C HATU, HOAt, DIPEA, NMP A->C B Primary Amine (R-NH2) B->C Coupling D Resin-Bound Amide Product C->D Product E Wash (NMP, DCM, MeOH) D->E Purification F Dried Resin E->F Final Step

Caption: General workflow for on-resin amide coupling.

Materials:

  • Immobilized 6-aminopyridazine-3-carboxylate on Wang resin

  • A library of primary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin in NMP for 30 minutes.

  • In separate vials, prepare solutions of each primary amine (0.5 M in NMP).

  • Prepare a stock solution of HATU (0.5 M in NMP) and HOAt (0.5 M in NMP).

  • To each reaction well containing the resin, add the primary amine solution (4 equivalents).

  • Add the HATU solution (3.9 equivalents) and the HOAt solution (4 equivalents).

  • Add DIPEA (8 equivalents) to each well.

  • Shake the reaction plate at 40°C for 16 hours.[1]

  • Drain the reaction solutions and wash the resin extensively with NMP (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Cleavage from the Solid Support

This protocol describes the cleavage of the final pyridazine derivatives from the Wang resin using trifluoroacetic acid (TFA).

Workflow for Cleavage

G A Resin-Bound Amide Product B Cleavage Cocktail (TFA/H2O/TIS) A->B Add C Incubate B->C D Filter and Collect Filtrate C->D E Concentrate D->E F Purify (e.g., HPLC) E->F G Final Product F->G

Caption: Workflow for the cleavage and purification of the final product.

Materials:

  • Resin with the final product

  • Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Swell the resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA and DCM, and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the crude product by preparative HPLC.

Data Presentation

Table 1: Summary of Quantitative Data for a Typical Solid-Phase Synthesis Protocol

ParameterValue/ConditionNotes
Resin Loading
Resin TypeWang Resin
Resin Capacity1.0 mmol/gVaries by manufacturer
Carboxylic Acid3.0 equivalentsRelative to resin capacity
Coupling Reagent (DIC)3.0 equivalents
Catalyst (DMAP)0.1 equivalents
SolventDMF
Reaction Time16 hours
Reaction TemperatureRoom Temperature
Amide Coupling
Immobilized Substrate1.0 equivalent
Primary Amine4.0 equivalents[1]
Coupling Reagent (HATU)3.9 equivalents[1]
Additive (HOAt)4.0 equivalents[1]
Base (DIPEA)8.0 equivalents[1]
SolventNMP
Reaction Time16 hours[1]
Reaction Temperature40°C[1]
Cleavage
Cleavage ReagentTFA/H₂O/TIS (95:2.5:2.5)
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Characterization
Purity>95% (post-HPLC)
YieldDependent on amineVaries based on substrate
Analytical MethodsLC-MS, ¹H NMR

Characterization

The synthesized pyridazine derivatives can be characterized using standard analytical techniques.[2][3][4]

  • Purity and Molecular Weight: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the purity of the final compounds and confirm their molecular weights.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the chemical structure of the synthesized molecules.[4]

  • Melting Point: The melting point of solid compounds can be determined as an indicator of purity.[2][3]

  • Infrared Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the final products.[2][3]

Conclusion

The protocols described herein provide a comprehensive guide for the solid-phase synthesis of pyridazine-based compound libraries using this compound as a key building block. These methods offer a robust and efficient approach for the generation of diverse molecules for screening in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 6-aminopyridazine-3-carboxylate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their esterification reaction for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 6-aminopyridazine-3-carboxylic acid to this compound.

Q1: Why is the yield of my esterification reaction consistently low?

A1: Low yields in the esterification of 6-aminopyridazine-3-carboxylic acid can stem from several factors. Firstly, the reaction is often reversible, and may not have reached completion.[1][2] Secondly, the presence of the amino group on the pyridazine ring can lead to side reactions or complicate the desired reaction. The nucleophilicity of the amino group might interfere with the esterification process. Finally, inadequate reaction conditions such as temperature, reaction time, or choice of catalyst can significantly impact the yield.

To improve the yield, consider the following:

  • Employing Le Chatelier's Principle: Use a large excess of methanol to drive the equilibrium towards the product side. Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus.[1][2]

  • Choice of Esterification Method: For acid-sensitive substrates, alternatives to the Fischer esterification, such as the Steglich esterification using DCC and DMAP, can be more effective.[3]

  • Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, prior to the addition of methanol, can lead to higher yields.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The formation of byproducts is a common issue. In the context of 6-aminopyridazine-3-carboxylic acid esterification, potential side reactions include:

  • N-acylation: If using an activating agent like DCC, there is a possibility of forming an N-acylurea byproduct, especially if the reaction is sterically hindered.[3]

  • Dimerization/Polymerization: Under harsh conditions, intermolecular reactions between the amino group of one molecule and the carboxylic acid (or its activated form) of another can lead to amide bond formation and oligomerization.

  • Reaction with the Amino Group: The amino group is nucleophilic and can compete with the alcohol in reacting with the activated carboxylic acid.

To minimize byproducts:

  • Protect the Amino Group: Temporarily protecting the amino group with a suitable protecting group (e.g., Boc) can prevent it from participating in side reactions. The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) can often reduce the rate of side reactions relative to the desired esterification.

  • Choice of Reagents: Using a milder coupling agent or avoiding overly harsh activating agents can prevent unwanted side reactions.

Q3: The purification of my final product, this compound, is proving difficult. What are the recommended purification strategies?

A3: Effective purification is crucial for obtaining a high-purity product. For this compound, a combination of techniques may be necessary:

  • Extraction: After the reaction, a standard work-up involving extraction can help remove many impurities. For instance, washing the organic layer with a mild base (like sodium bicarbonate solution) can remove unreacted carboxylic acid, while an acid wash can remove basic impurities.

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. Solvents such as methanol, ethanol, or a mixture of solvents like methanol and n-heptane have been used for purifying similar aminopyridine derivatives.[4]

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography is a reliable method for separating the product from closely related impurities. A solvent system with a gradient of ethyl acetate in hexane or dichloromethane in methanol is a common starting point.

Frequently Asked Questions (FAQs)

Q1. What are the most common methods for the esterification of 6-aminopyridazine-3-carboxylic acid?

A1. The most common methods for this type of esterification fall into two main categories:

  • Acid-Catalyzed Esterification (Fischer Esterification): This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]

  • Coupling Agent-Mediated Esterification: These methods involve activating the carboxylic acid with a coupling agent to make it more reactive towards the alcohol. Common examples include:

    • Steglich Esterification: Uses a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3]

    • Acid Chloride Formation: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol.

Q2. How do I choose the best esterification method for my needs?

A2. The choice of method depends on the stability of your starting material and the desired reaction conditions.

  • Fischer Esterification is cost-effective but uses strong acids and high temperatures, which may not be suitable for sensitive substrates.

  • Steglich Esterification is milder and often gives higher yields for acid-sensitive molecules but the reagents (DCC, EDC) can be allergenic and the urea byproduct can sometimes be difficult to remove.[5]

  • Acid Chloride Formation is very effective but involves harsh reagents (SOCl₂, oxalyl chloride) and requires an additional reaction step.

Q3. What is a typical expected yield for this reaction?

Data Presentation

Table 1: Comparison of Common Esterification Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantagesTypical Yield Range
Fischer Esterification Methanol, H₂SO₄ or HClRefluxInexpensive reagents, simple procedure.Harsh acidic conditions, reversible reaction.40-70%
Steglich Esterification Methanol, DCC/EDC, DMAPRoom TemperatureMild conditions, high yields.Reagents can be allergenic, urea byproduct removal.[3][5]70-95%
Acid Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Methanol, Base0°C to RefluxHigh reactivity, often high yields.Harsh reagents, two-step process.75-95%

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Aminopyridazine-3-carboxylic Acid

  • Suspend 6-aminopyridazine-3-carboxylic acid (1.0 eq) in methanol (20-30 mL per gram of acid).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Steglich Esterification of 6-Aminopyridazine-3-carboxylic Acid

  • Dissolve 6-aminopyridazine-3-carboxylic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 eq) or DCC (1.2 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow cluster_start Starting Material cluster_methods Esterification Methods cluster_product Product 6-Aminopyridazine-3-carboxylic Acid 6-Aminopyridazine-3-carboxylic Acid Fischer Fischer Esterification (MeOH, H+) 6-Aminopyridazine-3-carboxylic Acid->Fischer Steglich Steglich Esterification (MeOH, DCC/EDC, DMAP) 6-Aminopyridazine-3-carboxylic Acid->Steglich AcidChloride Acid Chloride Route (1. SOCl2; 2. MeOH) 6-Aminopyridazine-3-carboxylic Acid->AcidChloride Product This compound Fischer->Product Steglich->Product AcidChloride->Product

Caption: General workflow for the esterification of 6-aminopyridazine-3-carboxylic acid.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions LowYield Low Yield Observed IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions ExcessMeOH Use Excess Methanol IncompleteReaction->ExcessMeOH RemoveWater Remove Water (Dean-Stark) IncompleteReaction->RemoveWater ProtectAmino Protect Amino Group SideReactions->ProtectAmino MilderConditions Use Milder Conditions SideReactions->MilderConditions ChangeMethod Change Esterification Method SuboptimalConditions->ChangeMethod

Caption: Troubleshooting logic for low yield in the esterification reaction.

References

Technical Support Center: Synthesis of Methyl 6-aminopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 6-aminopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the nucleophilic aromatic substitution of a halogenated precursor, specifically the amination of Methyl 6-chloropyridazine-3-carboxylate. This reaction typically involves treating the chlorinated starting material with an ammonia source, such as aqueous ammonia, in a suitable solvent under elevated temperature and pressure.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is Methyl 6-chloropyridazine-3-carboxylate. This can be synthesized from 6-chloropyridazine-3-carboxylic acid, which in turn can be prepared from commercially available precursors like 3-chloro-6-methylpyridazine through oxidation. The other key reagent is a source of ammonia, with aqueous ammonia being a common choice.

Q3: What are some of the potential side reactions to be aware of during the amination step?

A3: A potential side reaction is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, especially if the reaction is carried out under harsh basic conditions or for an extended period. Another possibility is the formation of di-substituted products if other reactive sites are present on the pyridazine ring, though this is less common for this specific substrate. Incomplete reactions may also leave unreacted starting material, complicating purification.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spots or peaks of the reaction mixture to those of the starting material and a reference standard of the product (if available), you can determine the extent of the conversion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the amination of chloropyridazines.

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Aqueous ammonia (25-28%)

  • 1,4-Dioxane (or another suitable high-boiling point solvent like DMF or NMP)

  • Pressure-resistant reaction vessel

Procedure:

  • In a pressure-resistant vessel, combine Methyl 6-chloropyridazine-3-carboxylate (1 equivalent) with 1,4-dioxane.

  • Add an excess of aqueous ammonia (typically 5-10 equivalents).

  • Seal the vessel securely.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Maintain the temperature and continue stirring for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood to release any excess pressure.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Troubleshooting Guide

Below is a table summarizing common issues encountered during the synthesis of this compound, their potential causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient temperature or reaction time. 2. Inadequate mixing. 3. Deactivated catalyst (if applicable). 4. Low concentration of ammonia.1. Gradually increase the reaction temperature in 10°C increments. 2. Extend the reaction time. 3. Ensure efficient stirring. 4. Increase the excess of aqueous ammonia.
Low Yield of Desired Product 1. Formation of side products (e.g., hydrolysis of the ester). 2. Product degradation under harsh conditions. 3. Inefficient workup and purification leading to product loss.1. Use milder reaction conditions (lower temperature, shorter time). 2. Consider using a different ammonia source (e.g., ammonia in an organic solvent). 3. Optimize the purification method (e.g., choice of solvent for recrystallization, gradient for column chromatography).
Formation of Impurities 1. Presence of impurities in the starting material. 2. Side reactions as mentioned above. 3. Decomposition of starting material or product.1. Ensure the purity of the starting Methyl 6-chloropyridazine-3-carboxylate. 2. Adjust reaction conditions to minimize side reactions. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of product and impurities.1. After removing the reaction solvent, try triturating the residue with a non-polar solvent to induce precipitation. 2. For column chromatography, screen different eluent systems to achieve better separation.

Visualizing the Process

To further aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Methyl 6-chloropyridazine-3-carboxylate Vessel Pressure Vessel Start->Vessel Reagents Aqueous Ammonia 1,4-Dioxane Reagents->Vessel Heating Heat to 100-120°C Vessel->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Isolation Filtration or Solvent Removal Cooling->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Sufficient (100-120°C)? Start->Check_Temp Increase_Temp Increase Temperature in 10°C Increments Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient (12-24h)? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Extend Reaction Time Check_Time->Increase_Time No Check_Ammonia Is Ammonia Concentration Adequate (5-10 eq)? Check_Time->Check_Ammonia Yes Increase_Time->Check_Ammonia Increase_Ammonia Increase Equivalents of Aqueous Ammonia Check_Ammonia->Increase_Ammonia No Check_Purity Analyze for Side Products (e.g., by LC-MS) Check_Ammonia->Check_Purity Yes Increase_Ammonia->Check_Purity Optimize_Conditions Consider Milder Conditions or Alternative Ammonia Source Check_Purity->Optimize_Conditions Side Products Detected Success Improved Yield Check_Purity->Success No Side Products, Yield Improved Optimize_Conditions->Success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Common side reactions with "Methyl 6-aminopyridazine-3-carboxylate" and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 6-aminopyridazine-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Section 1: Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is giving low yields or failing. What are the common causes and solutions?

Answer:

Low yields in amide coupling reactions with this compound are often due to the reduced nucleophilicity of the 6-amino group, a consequence of the electron-withdrawing nature of the pyridazine ring and the C3-carboxylate group. This can lead to incomplete conversion and the formation of stable side products.

Common Issues & Troubleshooting:

  • Incomplete Conversion: The reaction may stall, leaving significant amounts of starting material. Standard coupling conditions may not be sufficiently reactive.

  • Side Product Formation: Less reactive amines are more susceptible to side reactions with activated coupling agents or solvents. For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can lead to the formation of a dimethylamide byproduct if the desired coupling is slow.

Prevention and Mitigation Strategies:

  • Optimized Coupling Conditions: The use of micelle-forming surfactants has been shown to dramatically improve reaction efficiency. A highly successful protocol utilizes HATU as the coupling agent, 2,6-lutidine as a non-nucleophilic base, and the surfactant TPGS-750-M.[1][2]

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to avoid competition with the substrate amine.

  • Solvent: While DMF is a common solvent for amide couplings, be aware of potential byproduct formation. Acetonitrile or other non-reactive solvents may be preferable if side products are observed.

Quantitative Data Summary:

The following table compares the outcomes of an amide coupling reaction under different conditions, illustrating the challenge of incomplete conversion.

Amine SubstrateCoupling ConditionsDesired Product Yield (%)Unreacted Starting Material (%)Reference
This compound(Details not specified)58%42%[3]
This compoundHATU, 2,6-lutidine, 3.5% TPGS-750-M, 45 °C100% (Conversion)0%[1][2]

Question 2: How can I prevent the formation of a dimethylamide side product when using HATU or HBTU coupling agents?

Answer:

The formation of a dimethylamide side product arises from the reaction of the activated carboxylic acid with dimethylamine, which is a degradation product of the coupling agent itself or the common solvent DMF. This is more prevalent when coupling with less nucleophilic amines like this compound because the desired reaction is slower, allowing the side reaction to compete.

Troubleshooting Workflow for Amide Coupling:

G start Low Yield in Amide Coupling check_sm Check for unreacted starting material (SM) start->check_sm check_sp Check for side products (e.g., dimethylamide) start->check_sp incomplete Incomplete Conversion check_sm->incomplete side_product Side Product Detected check_sp->side_product solution1 Increase reaction time/temp Use optimized conditions (e.g., micellar catalysis) incomplete->solution1 solution2 Change coupling agent (e.g., to COMU) Change solvent from DMF Use hindered base (2,6-lutidine) side_product->solution2 end High Purity Product solution1->end solution2->end G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration A Methyl 6-aminopyridazine- 3-carboxylate C Alkylated Intermediate (N-(2-oxoalkyl)-6-aminopyridazine) A->C S N 2 B alpha-Haloketone B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Final Product (Imidazo[1,2-b]pyridazine) D->E - H2O

References

Technical Support Center: Chromatographic Purification of Methyl 6-aminopyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of "Methyl 6-aminopyridazine-3-carboxylate" and its derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Poor Separation or Co-elution of Compounds in Normal-Phase Chromatography

Q: My "this compound" derivative is not separating well from impurities on a silica gel column using a standard solvent system like ethyl acetate/hexanes. What can I do to improve resolution?

A: Poor separation in normal-phase chromatography for polar, heterocyclic compounds like pyridazine derivatives often stems from improper solvent strength or secondary interactions with the stationary phase. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: A systematic adjustment of the solvent system is the first step.

    • Gradient Elution: If you are using an isocratic system (constant solvent composition), switching to a gradient elution can significantly improve separation. Start with a low polarity mobile phase and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexanes and gradually increase to 50-100% ethyl acetate.

    • Solvent System Modification: If a simple ethyl acetate/hexanes system is ineffective, consider alternative solvent systems. Adding a small amount of a more polar solvent like methanol or isopropanol to the mobile phase can help to elute highly retained compounds. For very polar compounds, a dichloromethane/methanol system might be more effective.[1]

  • TLC Analysis: Before scaling up to column chromatography, it is crucial to optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Change the Stationary Phase: If optimizing the mobile phase does not provide the desired separation, consider using a different stationary phase.

    • Deactivated Silica Gel: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[2] Using silica gel that has been treated with a reagent to "cap" these silanol groups (end-capped silica) can reduce these interactions.

    • Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. For basic compounds like aminopyridazine derivatives, neutral or basic alumina can be a good alternative to silica gel.

Issue 2: Peak Tailing in HPLC Analysis

Q: I am observing significant peak tailing for my aminopyridazine derivative during reverse-phase HPLC analysis. How can I obtain more symmetrical peaks?

A: Peak tailing for basic compounds in reverse-phase HPLC is a common issue, primarily caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase. Here are some solutions:

  • Mobile Phase Additives:

    • Acidic Modifiers: Adding a small amount of an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%), can protonate the basic sites on your compound. This reduces their interaction with the stationary phase and improves peak shape.

    • Basic Modifiers: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) to the mobile phase can help to saturate the active silanol sites on the stationary phase, thus preventing them from interacting with your basic compound.[2]

  • Adjust Mobile Phase pH: The pH of the mobile phase can have a significant impact on the retention and peak shape of ionizable compounds. For basic compounds, using a mobile phase with a low pH (e.g., 2-3) will ensure that the compound is fully protonated, which can lead to better peak shapes.

  • Use a Base-Deactivated Column: Many modern HPLC columns are specifically designed for the analysis of basic compounds. These "base-deactivated" or "end-capped" columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic analytes.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. However, be cautious as high temperatures can lead to degradation of some compounds.

Issue 3: Low Recovery of the Purified Compound

Q: After chromatographic purification, the yield of my "this compound" derivative is very low. What are the potential causes and how can I improve the recovery?

A: Low recovery can be due to several factors, including irreversible adsorption of the compound onto the stationary phase, degradation during purification, or co-elution with impurities that are later discarded.

  • Irreversible Adsorption: Highly polar or basic compounds can bind very strongly to the silica gel, making them difficult to elute.

    • Use a More Polar Mobile Phase: If you suspect your compound is stuck on the column, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, to elute any remaining compound.[1]

    • Deactivate the Stationary Phase: As mentioned for peak tailing, adding a small amount of triethylamine or ammonia to the mobile phase can help to reduce strong interactions with the silica gel and improve recovery.[2]

  • Compound Degradation: Some compounds may be unstable on the acidic surface of silica gel.

    • Test for Stability: Before performing column chromatography, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking, your compound may be degrading on the silica.

    • Use a Less Acidic Stationary Phase: If your compound is acid-sensitive, consider using neutral or basic alumina, or a polymer-based column for purification.

  • Optimize Fraction Collection:

    • Monitor Elution Carefully: Use TLC or a UV detector to closely monitor the elution of your compound from the column and collect all fractions containing the desired product.

    • Combine and Re-purify Mixed Fractions: If some fractions contain a mixture of your product and impurities, it may be worthwhile to combine these fractions, evaporate the solvent, and re-purify them under different chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a normal-phase (silica gel) chromatography method for a new "this compound" derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a relatively non-polar system, such as 20% ethyl acetate in hexanes, and gradually increase the polarity. Other common solvent systems to try include dichloromethane/methanol and ethyl acetate/methanol. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.

Q2: Can I use reverse-phase chromatography for the purification of these polar compounds?

A2: Yes, reverse-phase chromatography is often a very effective technique for purifying polar, basic compounds like aminopyridazine derivatives.[2] A common setup would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acidic modifier like TFA or formic acid added to improve peak shape.

Q3: My compound is not soluble in the mobile phase I want to use for injection. What should I do?

A3: It is always best to dissolve your sample in the initial mobile phase of your chromatography run. If your compound is not soluble, you can try dissolving it in a stronger, more polar solvent, but you must inject the smallest possible volume to avoid distorting the peak shape. For reverse-phase HPLC, if your compound is not soluble in the aqueous mobile phase, you can dissolve it in a small amount of an organic solvent like DMSO, acetonitrile, or methanol.

Q4: How can I tell if my column is overloaded?

A4: Column overload occurs when you inject too much sample onto the column, which can lead to broad, asymmetrical peaks and poor separation. A key indicator of overloading is when the peak front becomes less steep than the tail (fronting). If you suspect overloading, try injecting a smaller amount of your sample.

Data Presentation

Table 1: Example Normal-Phase Chromatographic Conditions for "this compound" Derivatives

Derivative TypeStationary PhaseMobile PhaseElution ModeReference
Imidazo[1,2-b]pyridazine derivativeSilica Gel15-30% Ethyl Acetate in HexanesIsocratic[3][4]
General Aminopyridine DerivativesSilica Gel30% Ethyl Acetate in HexanesIsocratic[5]
General Aminopyridine DerivativesSilica Gel1:1 Ethyl Acetate in HexanesIsocratic[5]

Table 2: Example Reverse-Phase HPLC Conditions for a "this compound" Derivative

Stationary PhaseMobile PhaseGradientFlow RateModifierReference
Waters XBridge C18, 5µmAcetonitrile/WaterLinear gradient from 10% to 100% Acetonitrile30 mL/min0.05% TFA[6]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography

  • Slurry Preparation: The silica gel is weighed out and mixed with the initial, least polar mobile phase to form a slurry.

  • Column Packing: The slurry is poured into the chromatography column and the excess solvent is allowed to drain, ensuring the silica gel packs evenly without air bubbles.

  • Sample Loading: The crude sample is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute the compounds.

  • Fraction Collection: Fractions are collected as the solvent elutes from the column.

  • Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure desired compound.

  • Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Preparative Reverse-Phase HPLC

  • System Equilibration: The HPLC system, including the column, is equilibrated with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: The sample is dissolved in a suitable solvent, preferably the initial mobile phase, and filtered to remove any particulate matter.

  • Injection: A specific volume of the sample solution is injected onto the column.

  • Gradient Elution: A pre-determined gradient program is run, which typically involves increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase over time to elute the compounds.

  • Fraction Collection: Fractions are collected based on the retention time of the target peak, often triggered by a UV detector signal.

  • Purity Analysis: The collected fractions are analyzed by analytical HPLC to confirm their purity.

  • Solvent Removal: The solvent is removed from the pure fractions, often by lyophilization (freeze-drying) if the mobile phase is aqueous, to obtain the final purified compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolve Dissolve in Minimal Solvent crude_sample->dissolve load_sample Load Sample dissolve->load_sample tlc TLC Analysis for Solvent System elute Elute with Optimized Solvent tlc->elute Select Solvent pack_column Pack Column with Silica Gel pack_column->load_sample load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A generalized workflow for the purification of "this compound" derivatives by column chromatography.

troubleshooting_logic start Chromatography Issue Observed peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? peak_tailing->poor_separation No solution_tailing Add Mobile Phase Modifier (TFA/TEA) Use Base-Deactivated Column Adjust pH peak_tailing->solution_tailing Yes low_recovery Low Recovery? poor_separation->low_recovery No solution_separation Optimize Solvent Gradient Change Stationary Phase (e.g., Alumina) Perform thorough TLC analysis poor_separation->solution_separation Yes solution_recovery Use More Polar Eluent Deactivate Silica Gel Check for Compound Degradation low_recovery->solution_recovery Yes end_node Problem Resolved low_recovery->end_node No solution_tailing->end_node solution_separation->end_node solution_recovery->end_node

Caption: A decision-making diagram for troubleshooting common chromatography issues encountered during the purification of aminopyridazine derivatives.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl 6-aminopyridazine-3-carboxylate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-aminopyridazine-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered during chemical reactions with this compound.

Troubleshooting Guide: Poor Solubility of this compound

Issue: You are experiencing difficulty dissolving this compound in your reaction solvent, leading to incomplete reactions or heterogeneous mixtures.

This guide provides a systematic approach to resolving solubility challenges.

Step 1: Solvent Selection and Screening

The first step in addressing poor solubility is to select an appropriate solvent or solvent system. While specific quantitative solubility data for this compound is not extensively published, the following solvents are commonly used for related heterocyclic compounds and are good starting points for screening.

Recommended Solvents for Screening:

  • Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    • Acetonitrile (MeCN)

  • Ethereal Solvents:

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

  • Chlorinated Solvents:

    • Dichloromethane (DCM)

    • 1,2-Dichloroethane (DCE)

  • Alcohols:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

  • Aromatic Hydrocarbons:

    • Toluene

    • Xylene

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh 1-5 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Observation at Room Temperature: Vigorously stir or sonicate each vial at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 40-60 °C) with continued stirring. Record any changes in solubility. Caution: Ensure the heating temperature is well below the boiling point of the solvent.

  • Documentation: Record your observations in a table to compare the solubility in different solvents at various temperatures.

Step 2: Employing Co-solvents

If the compound has poor solubility in a single solvent that is otherwise ideal for your reaction, a co-solvent system can be effective.

Common Co-solvent Strategies:

  • Aqueous Mixtures: For reactions compatible with water, such as some Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or acetonitrile) and water can enhance the solubility of both the organic and inorganic reagents.[1]

  • Polar Aprotic and Non-polar Mixtures: A combination of a strong polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like toluene or THF) can sometimes provide the right balance of polarity to dissolve all reaction components.

Step 3: Temperature Adjustment

Increasing the reaction temperature can significantly improve the solubility of many compounds.

Considerations for Increasing Temperature:

  • Reactant and Product Stability: Ensure that your starting materials, reagents, and the desired product are stable at elevated temperatures.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent.

  • Side Reactions: Be aware that higher temperatures can sometimes lead to an increase in side reactions. Monitor the reaction progress closely (e.g., by TLC or LC-MS).

Step 4: Use of Additives and Solubilizing Agents

Certain additives can enhance solubility without drastically changing the bulk solvent.

  • Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle reactants across the phase boundary.

  • "Green Solvents": Consider using less conventional solvents known for their broad solvency power, such as polyethylene glycols (PEGs).[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for reactions with this compound?

A1: Based on the solubility of similar heterocyclic compounds, we recommend starting with polar aprotic solvents such as DMF, DMSO, or NMP. These solvents often have a high capacity for dissolving a wide range of organic molecules. For cross-coupling reactions like Suzuki couplings, a mixture of 1,4-dioxane and water is a common and effective choice.[1]

Q2: I'm running a Suzuki coupling reaction and my this compound won't dissolve. What should I do?

A2: For Suzuki couplings involving aminopyridines, solubility can be a challenge. Here is a troubleshooting workflow:

  • Solvent System: Start with a 4:1 mixture of 1,4-dioxane and water. If solubility is still an issue, you can try adjusting the ratio or switching to a DMF/water or THF/water system.[1][4]

  • Heating: Gently heat the reaction mixture to 80-100 °C. This often improves solubility and facilitates the reaction.

  • Base Selection: Use a finely powdered and dry base (e.g., K₂CO₃ or K₃PO₄) to ensure good mixing and reactivity.

  • Catalyst and Ligand: The amino group on the pyridazine ring can inhibit some palladium catalysts. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can improve catalytic activity.[4]

  • Anhydrous Conditions: If you suspect protodeboronation of your boronic acid is an issue, switching to anhydrous conditions with a non-aqueous solvent system might be necessary.[1]

Q3: I need to perform an amidation reaction with this compound, but it has low solubility in common solvents like DCM and THF. What are my options?

A3: For amidation reactions with poorly soluble starting materials, consider the following:

  • High-Boiling Point Solvents: Use a high-boiling point polar aprotic solvent like DMF or DMSO and heat the reaction mixture.

  • Solvent-Free Conditions: In some cases, amidation reactions can be run neat (solvent-free) at elevated temperatures, which can be effective if the reactants form a molten phase.[5]

  • Co-solvents: A small amount of a high-polarity solvent like DMF can be added to a less polar solvent to improve solubility.

  • Alternative Reagents: Some amidation procedures are more tolerant of a wider range of solvents. For example, methods using HATU as a coupling agent are often performed in DMF.

Quantitative Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound is limited, the table below provides a qualitative summary based on observations with structurally similar compounds and general principles of organic chemistry. Researchers are encouraged to perform their own solubility screening as described in the protocol above to determine the optimal solvent for their specific application.

Solvent CategorySolvent ExampleExpected Solubility at Room TemperatureNotes
Polar Aprotic DMF, DMSO, NMPModerate to HighOften the best starting point for achieving high concentrations.
Ethereal 1,4-Dioxane, THFLow to ModerateMay require heating to achieve sufficient solubility.
Chlorinated DCM, DCELowGenerally poor solvents for this compound.
Alcohols Methanol, EthanolLow to ModerateSolubility may be better with heating.
Aromatic Hydrocarbons Toluene, XyleneVery LowUnlikely to be effective solvents on their own.
Aqueous Buffer pH 7.4>22.8 µg/mL (for isomer)Based on data for the related isomer, methyl 6-aminopyridine-3-carboxylate.[6]

Experimental Protocols

Illustrative Protocol: Amidation of this compound

This protocol is a general guideline and may require optimization.

  • Reactant Dissolution: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in a minimal amount of anhydrous DMF with stirring. Gentle heating (40-50 °C) may be required to achieve complete dissolution.

  • Reagent Addition: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction Initiation: Add the carboxylic acid solution to the solution of this compound at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting_Solubility start Poor Solubility of This compound solvent Step 1: Solvent Screening (DMF, DMSO, Dioxane, etc.) start->solvent cosolvent Step 2: Use Co-solvents (e.g., Dioxane/Water) solvent->cosolvent Insoluble in single solvent success Reaction Proceeds solvent->success Soluble temp Step 3: Increase Temperature cosolvent->temp Still insoluble cosolvent->success Soluble additives Step 4: Use Additives (e.g., PEGs) temp->additives Reactant degradation or still insoluble temp->success Soluble additives->success Soluble

Reaction_Parameters Solvent Solvent Solubility Solubility Solvent->Solubility ReactionRate ReactionRate Solubility->ReactionRate Temperature Temperature Temperature->Solubility Temperature->ReactionRate SideProducts SideProducts Temperature->SideProducts CoSolvent CoSolvent CoSolvent->Solubility Yield Yield ReactionRate->Yield Catalyst Catalyst Catalyst->ReactionRate Catalyst->SideProducts

References

Navigating the Scale-Up of Methyl 6-aminopyridazine-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and scaling up the synthesis of Methyl 6-aminopyridazine-3-carboxylate. Addressing common challenges encountered during laboratory and pilot-plant scale production, this resource offers practical solutions, frequently asked questions, and detailed experimental protocols to ensure a safe, efficient, and reproducible synthetic process.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related pyridazine derivatives.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts such as diamination products or hydrolysis of the ester. 3. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction. 4. Product Degradation: The product may be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Gradually increase reaction time and/or temperature while monitoring progress by TLC or LC-MS. 2. Control Stoichiometry: Use a precise stoichiometry of reagents. Consider a slight excess of the amine source if starting from a chloropyridazine. 3. Purify Starting Materials: Ensure the purity of starting materials before use. 4. Modify Workup: Employ milder extraction and purification techniques. Avoid prolonged exposure to strong acids or bases if the product shows sensitivity.
Formation of Multiple Products/Impurities 1. Lack of Regioselectivity: If starting from a di-substituted precursor, the amine may react at multiple sites. 2. Over-reaction: The product may react further under the reaction conditions. 3. Byproduct Formation: Common byproducts can arise from reactions with residual water or other nucleophiles.1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. 2. Monitor Reaction Closely: Use in-process controls (e.g., HPLC, GC) to stop the reaction at the optimal time. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize hydrolysis and other water-related side reactions.
Difficulties in Product Isolation and Purification 1. High Polarity of the Product: The amino and ester groups make the molecule polar, which can lead to poor extraction from aqueous layers and difficult chromatographic separation. 2. Product Precipitation: The product may precipitate out of the reaction mixture, making handling difficult. 3. Co-elution with Impurities: Impurities with similar polarity can be challenging to separate by column chromatography.1. Optimize Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary. For highly polar products, solid-phase extraction (SPE) can be effective. 2. Solubility Studies: Conduct solubility tests in various solvents to find a suitable system for reaction and workup. 3. Chromatography Optimization: Screen different solvent systems and stationary phases (e.g., silica gel, alumina). Gradient elution may be required. In some cases, purification via crystallization may be a more scalable option.
Reaction Stalls or Fails to Initiate 1. Inactive Catalyst: If a catalyst is used (e.g., in a cross-coupling reaction), it may be inactive. 2. Presence of Inhibitors: Trace impurities in the starting materials or solvents can inhibit the reaction. 3. Incorrect Reagent Addition Order: The order of addition of reagents can be critical for some reactions.1. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. 2. Purify Reagents and Solvents: Use high-purity, dry solvents and reagents. 3. Review Protocol: Double-check the experimental procedure for the correct order of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that is amenable to scale-up?

A common and scalable approach involves the amination of a suitable precursor like Methyl 6-chloropyridazine-3-carboxylate. This reaction is typically carried out using ammonia or a protected amine source in a suitable solvent. The starting chloro-ester can be synthesized from commercially available materials.

Q2: What are the critical safety precautions to consider when working with pyridazine derivatives?

Pyridazine derivatives should be handled with care, as they can be irritants and may have unknown toxicological properties.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] For larger scale operations, a thorough risk assessment should be conducted.

Q3: How can I monitor the progress of the amination reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. For HPLC, a reverse-phase column with a gradient of water and acetonitrile (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point.

Q4: My product is highly soluble in water. How can I efficiently extract it?

For highly polar products, standard liquid-liquid extraction with common organic solvents may be inefficient. Consider the following options:

  • Continuous Liquid-Liquid Extraction: This can be more efficient for extracting highly water-soluble compounds.

  • Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous layer can decrease the polarity of the aqueous phase and drive the product into the organic layer.

  • Alternative Solvents: Use more polar, water-immiscible solvents like n-butanol.

  • Solid-Phase Extraction (SPE): This can be a very effective technique for isolating polar compounds from aqueous solutions.

Q5: What are the key considerations for scaling up the purification by column chromatography?

Scaling up column chromatography requires careful consideration of:

  • Column Loading: Do not overload the column, as this will lead to poor separation. A general rule of thumb is to load 1-5% of the column's silica gel weight.

  • Solvent Consumption: Large-scale chromatography can be solvent-intensive and costly. Optimize the solvent system at a small scale to use the minimum amount of solvent necessary for good separation.

  • Alternative Purification Methods: For large-scale production, crystallization is often a more economical and efficient purification method. It is advisable to screen for suitable crystallization solvents early in the development process.

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative procedure based on the amination of a chloropyridazine precursor. It should be optimized for specific laboratory conditions and scale.

Reaction Scheme:

Materials and Reagents:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Ammonia solution (e.g., 7N in Methanol)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a pressure-rated vessel equipped with a magnetic stirrer, dissolve Methyl 6-chloropyridazine-3-carboxylate (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Comparison of Reaction Parameters for Amination of Chloropyridazines (Illustrative)

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Consideration for Scale-Up
Starting Material 1.0 g100 gEnsure consistent purity of starting material at larger scales.
Ammonia Solution (7N in MeOH) 10 mL1 LExothermic addition; control temperature carefully during addition at scale.
Solvent (Methanol) 20 mL2 LEnsure adequate stirring to maintain a homogeneous mixture.
Reaction Temperature 90 °C90 °CMonitor internal temperature closely; account for potential exotherms.
Reaction Time 18 hours18-24 hoursReaction time may need slight adjustment at a larger scale; monitor by in-process controls.
Typical Yield 75-85%70-80%Yields may slightly decrease on scale-up due to handling losses.
Purification Method Column ChromatographyCrystallizationCrystallization is preferred for large-scale purification to reduce solvent waste and cost.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Methyl 6-chloropyridazine-3-carboxylate in Methanol start->dissolve add_nh3 Add Ammonia Solution dissolve->add_nh3 react Heat Reaction Mixture (80-100 °C, 12-24h) add_nh3->react workup Aqueous Workup (EtOAc/Water Extraction) react->workup purify Purification (Column Chromatography or Crystallization) workup->purify product This compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Significant Side Products? check_sm->side_products Yes increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp ok Re-evaluate Synthetic Route increase_time_temp->ok optimize_conditions Optimize Conditions (Temp, Stoichiometry) side_products->optimize_conditions Yes degradation Product Degradation? side_products->degradation No optimize_conditions->ok milder_workup Use Milder Workup degradation->milder_workup Yes degradation->ok No milder_workup->ok

Caption: A decision tree for troubleshooting low reaction yield.

References

Identifying and characterizing byproducts in "Methyl 6-aminopyridazine-3-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in "Methyl 6-aminopyridazine-3-carboxylate" reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors.[1][2] A common issue is the reduced nucleophilicity of the amino group in similar heterocyclic compounds due to electron-withdrawing effects.[1] Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in reactants can lead to side reactions and lower the yield.[1] A lower or broader melting point of a reagent compared to the literature value can indicate impurities.[1]

  • Reaction Conditions:

    • Temperature: Gently heating the reaction might drive it to completion, but be cautious of potential decomposition at higher temperatures.[1]

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) if your reagents are sensitive to air or moisture.[1]

    • Solvent: Use anhydrous and degassed solvents to prevent unwanted side reactions.[1]

  • Base Selection: If your reaction uses a base, consider switching to a stronger, non-nucleophilic base to ensure complete deprotonation of the amine.[1]

Q2: I am observing unexpected spots on my Thin Layer Chromatography (TLC) plate. How can I determine if these are byproducts?

A2: Unexpected spots on a TLC plate are a strong indication of impurity formation. To investigate further:

  • Monitor Reaction Progress: Run TLCs at different time points during the reaction to see when the new spots appear. This can give you clues about whether they are intermediates or degradation products.[1]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to get the mass of the components corresponding to the unexpected spots, which is a crucial first step in their identification.[1]

  • Stability Tests: Your product might be unstable under the workup conditions.[3] You can test this by taking a small sample of the reaction mixture before workup, exposing it to the workup conditions (e.g., acid or base), and then running a TLC to see if the unexpected spots appear.[3]

Q3: The crude NMR spectrum of my product looks very messy. What could be the reason?

A3: A complex crude Nuclear Magnetic Resonance (NMR) spectrum often indicates the presence of multiple compounds.

  • Incomplete Reactions or Side Reactions: The messiness could be due to a mixture of starting materials, your desired product, and various byproducts.[]

  • Residual Solvents: Peaks from residual solvents used in the reaction or workup can complicate the spectrum.

  • Purification is Key: It is often necessary to purify the crude product using techniques like column chromatography or recrystallization before a clean NMR spectrum of the desired product can be obtained.[]

Troubleshooting Guide for Byproduct Identification

If you suspect the formation of byproducts in your reaction, follow this systematic approach to identify and characterize them.

Logical Workflow for Troubleshooting

A Problem: Suspected Byproduct Formation (e.g., unexpected TLC spots, low yield) B Step 1: Monitor Reaction Progress (TLC, LC-MS at different time points) A->B C Step 2: Isolate the Impurity (Column Chromatography, Prep-TLC, HPLC) B->C D Step 3: Structural Characterization (LC-MS, NMR, IR) C->D E Step 4: Identify the Byproduct Structure D->E F Step 5: Propose a Formation Mechanism E->F G Step 6: Optimize Reaction Conditions (Temperature, Reagents, Solvent) F->G H Goal: Minimize Byproduct Formation G->H

Caption: A logical workflow for troubleshooting and identifying byproducts.

Experimental Protocols

1. Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Objective: To qualitatively track the progress of the reaction and detect the formation of new compounds.

  • Procedure:

    • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture using a capillary tube.

    • Spot the aliquot onto a TLC plate, alongside spots of your starting materials for reference.

    • Develop the TLC plate in the prepared chamber.

    • Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

    • Observe the disappearance of starting material spots and the appearance of the product spot and any new, unexpected spots.

2. Byproduct Identification using LC-MS and NMR

  • Objective: To determine the molecular weight and elucidate the structure of isolated byproducts.

  • Procedure:

    • After the reaction is complete, perform a workup to isolate the crude product mixture.[3]

    • Purify the crude mixture using column chromatography to separate the desired product from the byproducts.[2] Collect fractions corresponding to the byproduct spots observed on TLC.

    • Analyze the isolated byproduct fraction by LC-MS to determine its molecular weight.[1]

    • Acquire detailed 1H and 13C NMR spectra of the purified byproduct.

    • Analyze the spectral data (chemical shifts, coupling constants, integration) to determine the structure of the byproduct.

Experimental Workflow for Byproduct Identification

cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Reaction Mixture B TLC Monitoring A->B Aliquot C Crude Product B->C Workup D Purification (Column Chromatography) C->D E Isolated Byproduct D->E F LC-MS Analysis E->F G NMR Spectroscopy E->G H Structure Elucidation F->H G->H

Caption: Experimental workflow for byproduct identification and characterization.

Data Presentation

For systematic tracking and comparison of your results, we recommend summarizing your quantitative data in a table similar to the one below.

Experiment IDReaction Conditions (Temp, Time, Solvent)Starting Material (mol)Desired Product Yield (%)Byproduct(s)Byproduct Retention Time (LC) / Rf (TLC)Byproduct Mass (m/z)Byproduct Yield (%)

References

Technical Support Center: Catalyst Selection for "Methyl 6-aminopyridazine-3-carboxylate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving "Methyl 6-aminopyridazine-3-carboxylate".

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with "this compound" challenging?

A1: Coupling reactions with this substrate can be challenging due to the electronic properties of the pyridazine ring and the presence of the amino group. The Lewis basic nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can result in low product yields.[1]

Q2: Which types of coupling reactions are commonly performed with this substrate?

A2: "this compound" can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C bond formation with alkynes), and Heck (C-C bond formation with alkenes) reactions.[2]

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid is replaced by a proton from the solvent or trace water, which is a significant issue with electron-deficient heteroaryl boronic acids.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen.[1]

  • Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

Q4: How can I minimize catalyst poisoning?

A4: To minimize catalyst poisoning by the nitrogen atoms of the pyridazine ring, consider the following:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help to stabilize the active catalytic species and prevent strong coordination of the pyridazine nitrogen.[1][3]

  • Slow Addition: Adding the "this compound" slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect.[1]

  • Pre-catalyst Choice: Using a pre-formed, stable palladium precatalyst can sometimes be more effective than generating the active catalyst in situ.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps & Solutions
Inactive Catalyst System The choice of palladium source and ligand is critical for the less reactive chloro-pyridazine substrates. Standard catalysts may be ineffective. Solution: Employ specialized, bulky, and electron-rich ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3][4] For challenging couplings, consider using N-heterocyclic carbene (NHC) ligands.
Incorrect Base The base is crucial for the transmetalation step. An inappropriate base can lead to reaction failure. Solution: Screen different bases. For aminopyridazines, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to stronger bases like NaOtBu, which can promote side reactions.[4]
Protodeboronation of Boronic Acid The pyridazine ring can promote the undesired cleavage of the C-B bond in the boronic acid. Solution: Use fresh boronic acid, minimize the reaction time, and ensure anhydrous conditions. Using boronate esters (e.g., pinacol esters) can sometimes improve stability.
Poor Solubility Reactants may not be fully dissolved in the chosen solvent, hindering the reaction. Solution: Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, THF, and DMF, often with a small amount of water.[1]
Inadequate Degassing Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid. Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps & Solutions
Catalyst Inhibition by Amine The amino group on the pyridazine ring and the coupling amine can coordinate to the palladium center. Solution: Utilize bulky phosphine ligands like BrettPhos or RuPhos, which are designed to facilitate C-N bond formation and minimize catalyst inhibition.[5]
Base Incompatibility The choice of base is critical and substrate-dependent. Solution: For C-N couplings, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required. However, if other functional groups are sensitive, a screen of weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary.[6]
Sluggish Reaction The reaction may be slow due to the electronic nature of the substrates. Solution: Increase the reaction temperature, but monitor for decomposition. Microwave heating can sometimes accelerate the reaction and improve yields.[7] Consider a higher catalyst loading if other optimizations fail.

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling of (Hetero)Aryl Chlorides

The following table provides a summary of catalyst systems that have been successfully used for the Suzuki-Miyaura coupling of challenging chloro-heterocycles, which can serve as a starting point for optimizing reactions with "Methyl 6-chloro-pyridazine-3-carboxylate".

Pd SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100HighA general and robust system for challenging aryl chlorides.[4]
Pd₂(dba)₃XPhosK₃PO₄t-AmylOH110HighEffective for electron-rich and sterically hindered substrates.
PdCl₂(dppf)-K₂CO₃DMF/H₂O120 (MW)Moderate to HighA common and robust pre-catalyst, though may require higher temperatures.[8]
Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane100HighParticularly effective for heteroaryl couplings.
Pd-PEPPSI-IPr-K₂CO₃t-BuOH/H₂O80HighAn air and moisture-stable NHC pre-catalyst.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for the specific substrates being used.

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 6-chloropyridazine-3-carboxylate, the arylboronic acid, and the base.[9]

  • Inerting: Evacuate and backfill the flask with the inert gas three times.[9]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Suzuki Coupling of This compound substrate_check Initial Substrate Assessment: Is the coupling partner sterically hindered or electron-rich? start->substrate_check catalyst_choice Initial Catalyst System Selection substrate_check->catalyst_choice No substrate_check->catalyst_choice Yes buchwald_ligands Use Buchwald Ligands: - SPhos - XPhos - RuPhos catalyst_choice->buchwald_ligands Standard Approach nhc_ligands Consider NHC Ligands: - PEPPSI-IPr catalyst_choice->nhc_ligands For Challenging Substrates reaction_monitoring Run Reaction & Monitor Progress (TLC, LC-MS) buchwald_ligands->reaction_monitoring nhc_ligands->reaction_monitoring yield_check Check Yield reaction_monitoring->yield_check troubleshooting Low Yield or No Reaction: Proceed to Troubleshooting Guide yield_check->troubleshooting < 70% success High Yield: Proceed to Work-up and Purification yield_check->success > 70%

Caption: Catalyst selection workflow for Suzuki coupling.

Caption: Troubleshooting workflow for low reaction yield.

References

Protecting group strategies for "Methyl 6-aminopyridazine-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-aminopyridazine-3-carboxylate, with a focus on effective amino-protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable N-protecting group for this compound?

The choice of a suitable N-protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. The most common protecting groups for amino-heterocycles are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

  • Boc (tert-Butoxycarbonyl): This is a robust choice, stable to a wide range of reaction conditions, except for strong acids. It is often preferred for its ease of introduction and clean, acid-mediated deprotection.

  • Cbz (Benzyloxycarbonyl): A versatile protecting group, stable to acidic and basic conditions. Its removal by catalytic hydrogenolysis is a key advantage, offering mild and neutral deprotection conditions. However, this method may be complicated by catalyst poisoning or side reactions involving the pyridazine ring.

  • Fmoc (9-Fluorenylmethoxycarbonyl): This group is labile to mild basic conditions, making it ideal for syntheses where acid-labile or hydrogenation-sensitive groups are present.

Q2: I am observing the formation of a di-protected product during the N-protection step. How can I avoid this?

The formation of a di-protected species, such as a di-Boc adduct, can occur with highly nucleophilic amines or under forcing reaction conditions. To minimize this side reaction:

  • Stoichiometry: Use a controlled amount of the protecting group reagent (e.g., 1.05-1.2 equivalents of Boc-anhydride).

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Base Selection: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to avoid competing reactions.

Q3: Are there any known side reactions associated with the deprotection of N-protected this compound?

Yes, potential side reactions are dependent on the chosen protecting group and deprotection method:

  • Boc Deprotection: The use of strong acids like trifluoroacetic acid (TFA) can potentially lead to side reactions if other acid-sensitive functional groups are present in the molecule.

  • Cbz Deprotection: Catalytic hydrogenolysis can sometimes be challenging with nitrogen-containing heterocycles due to potential catalyst poisoning. Additionally, over-reduction of the pyridazine ring is a possibility under harsh conditions.

  • Fmoc Deprotection: The use of piperidine for Fmoc removal can lead to the formation of piperidine-fulvene adducts, which may complicate purification. In some cases, the basic conditions can also promote undesired side reactions on sensitive substrates.

Troubleshooting Guides

Boc Protecting Group Strategy
Issue Potential Cause Troubleshooting Steps
Low yield of Boc-protected product Incomplete reaction.- Ensure the use of a suitable base (e.g., TEA, DMAP) to facilitate the reaction. - Use fresh Boc-anhydride, as it can degrade upon exposure to moisture. - Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C).
Formation of di-Boc byproduct Over-reaction due to harsh conditions or excess reagent.- Reduce the equivalents of Boc-anhydride to 1.05-1.1. - Perform the reaction at a lower temperature (0 °C). - Use a milder base.
Incomplete deprotection Insufficiently acidic conditions or presence of water.- Use anhydrous TFA or a solution of HCl in an anhydrous solvent like dioxane. - Ensure all reagents and solvents are dry. - Increase the reaction time or the concentration of the acid.
Cbz Protecting Group Strategy
Issue Potential Cause Troubleshooting Steps
Slow or incomplete Cbz protection Low reactivity of the amine.- Use a stronger base or an activating agent. - Ensure the Cbz-Cl reagent is fresh.
Catalytic hydrogenolysis is slow or stalls Catalyst poisoning by the nitrogen heterocycle or sulfur impurities.- Use a higher catalyst loading (e.g., 20 mol% Pd/C). - Increase the hydrogen pressure (e.g., using a Parr shaker). - Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). - If sulfur is present, use a sulfur-resistant catalyst or an alternative deprotection method.
Reduction of the pyridazine ring Overly harsh hydrogenation conditions.- Perform the reaction at atmospheric pressure of hydrogen. - Carefully monitor the reaction progress and stop it once the Cbz group is cleaved. - Use a less active catalyst.
Fmoc Protecting Group Strategy
Issue Potential Cause Troubleshooting Steps
Low yield of Fmoc-protected product Inefficient reaction.- Use Fmoc-OSu or Fmoc-Cl with a suitable base like sodium bicarbonate or triethylamine. - Ensure adequate reaction time and monitor by TLC or LC-MS.
Presence of piperidine-fulvene adducts after deprotection Incomplete removal of the byproduct.- Use a resin-based scavenger to remove the adducts. - Perform multiple aqueous washes during the work-up.
Base-induced side reactions on the substrate Sensitivity of the molecule to the basic conditions of Fmoc removal.- Reduce the concentration of piperidine in the deprotection solution (e.g., to 10% in DMF). - Decrease the reaction time for deprotection. - Consider using a milder base, such as DBU in small amounts.

Experimental Protocols

Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound in DCM.

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent to remove excess TFA.

  • Isolation: The deprotected amine salt can often be used directly or neutralized with a mild base and extracted.

Cbz Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Cbz Deprotection (Catalytic Hydrogenolysis)
  • Setup: Dissolve the Cbz-protected compound in methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of this compound
  • Dissolution: Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Protection: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Add water and extract the product with ethyl acetate. Wash the organic phase, dry, and concentrate.

  • Purification: Purify by column chromatography.

Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir at room temperature for 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Data Summary

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesPotential Disadvantages
Boc Boc₂O, base (TEA, DMAP), DCM or THFStrong acid (TFA, HCl)High yields, stable to many reagents.Deprotection requires strong acid, which may not be compatible with other functional groups.
Cbz Cbz-Cl, base (NaHCO₃), aq. THFCatalytic hydrogenolysis (H₂, Pd/C)Mild, neutral deprotection.Catalyst poisoning by heterocycle, potential for ring reduction.
Fmoc Fmoc-Cl, base (NaHCO₃), aq. dioxaneMild base (20% piperidine in DMF)Base-labile deprotection, orthogonal to acid-labile groups.Formation of byproducts during deprotection can complicate purification.

Visualizations

Protecting_Group_Selection start Start: Need to protect This compound subsequent_steps What are the conditions of subsequent reaction steps? start->subsequent_steps acid_sensitive Are subsequent steps acid-sensitive? subsequent_steps->acid_sensitive Check Stability hydrogenation_sensitive Are subsequent steps sensitive to hydrogenation? acid_sensitive->hydrogenation_sensitive No use_cbz Consider Cbz Group acid_sensitive->use_cbz Yes use_fmoc Consider Fmoc Group acid_sensitive->use_fmoc Yes base_sensitive Are subsequent steps base-sensitive? hydrogenation_sensitive->base_sensitive No use_boc Consider Boc Group hydrogenation_sensitive->use_boc Yes hydrogenation_sensitive->use_fmoc Yes base_sensitive->use_boc Yes base_sensitive->use_boc No base_sensitive->use_cbz Yes Boc_Protection_Workflow start Start: this compound protection Boc Protection: Boc2O, Base (e.g., TEA, DMAP) in DCM or THF start->protection protected_intermediate N-Boc-Methyl 6-aminopyridazine-3-carboxylate protection->protected_intermediate deprotection Boc Deprotection: TFA in DCM or HCl in Dioxane protected_intermediate->deprotection final_product Deprotected Amine deprotection->final_product Cbz_Protection_Workflow start Start: this compound protection Cbz Protection: Cbz-Cl, Base (e.g., NaHCO3) in aq. THF start->protection protected_intermediate N-Cbz-Methyl 6-aminopyridazine-3-carboxylate protection->protected_intermediate deprotection Cbz Deprotection: Catalytic Hydrogenolysis (H2, Pd/C) protected_intermediate->deprotection final_product Deprotected Amine deprotection->final_product Fmoc_Protection_Workflow start Start: this compound protection Fmoc Protection: Fmoc-Cl, Base (e.g., NaHCO3) in aq. Dioxane start->protection protected_intermediate N-Fmoc-Methyl 6-aminopyridazine-3-carboxylate protection->protected_intermediate deprotection Fmoc Deprotection: 20% Piperidine in DMF protected_intermediate->deprotection final_product Deprotected Amine deprotection->final_product

Validation & Comparative

A Comparative Analysis of Aminopyridazine Carboxylate Isomers in Synthetic Chemistry and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. Aminopyridazine carboxylates, a class of heterocyclic compounds, have garnered significant interest due to their prevalence in biologically active molecules. This guide provides a comparative study of two key isomers, methyl 3-aminopyridazine-6-carboxylate and methyl 6-aminopyridazine-3-carboxylate, focusing on their synthetic accessibility and potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

This comparative analysis aims to provide an objective overview to aid researchers in selecting the appropriate isomer for their specific synthetic and drug discovery endeavors. The following sections detail the synthetic routes, comparative biological data, and the experimental protocols to evaluate these compounds.

Synthetic Accessibility: A Tale of Two Isomers

The synthetic routes to methyl 3-aminopyridazine-6-carboxylate and this compound present distinct challenges and advantages in terms of starting material availability, reaction yields, and the number of synthetic steps.

Methyl 3-aminopyridazine-6-carboxylate is typically synthesized from the commercially available 3,6-dichloropyridazine. The synthesis involves a selective nucleophilic substitution of one chlorine atom with an amino group, followed by a carbonylation reaction and subsequent esterification. A common route involves the amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. This intermediate can then undergo a palladium-catalyzed carbonylation in the presence of methanol to afford the desired product. Reported yields for the initial amination step can be variable, and the subsequent carbonylation requires specialized equipment and catalysts.

In contrast, the synthesis of This compound often commences with the oxidation of a more readily available precursor, 3-chloro-6-methylpyridazine, to 6-chloropyridazine-3-carboxylic acid. This oxidation can be achieved with strong oxidizing agents like potassium dichromate in sulfuric acid, with reported yields around 69%.[1] The resulting carboxylic acid can then be subjected to amination and esterification. The amination of the 6-chloro position is generally more facile than the 3-position due to electronic effects. Subsequent esterification to the methyl ester can be achieved using standard methods.

IsomerStarting MaterialKey Synthetic StepsReported Yield (Precursor)
Methyl 3-aminopyridazine-6-carboxylate 3,6-Dichloropyridazine1. Selective Amination2. Palladium-catalyzed Carbonylation/EsterificationVariable
This compound 3-Chloro-6-methylpyridazine1. Oxidation to Carboxylic Acid2. Amination3. Esterification69% (for 6-chloropyridazine-3-carboxylic acid)[1]

Comparative Biological Activity: Targeting the EGFR Signaling Pathway

Aminopyridine and aminopyridazine scaffolds are known to be present in a variety of kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers. Therefore, the inhibitory potential of these aminopyridazine carboxylate isomers against EGFR is a key area of investigation.

It is hypothesized that the different substitution patterns of the amino and carboxylate groups on the pyridazine ring will significantly influence the binding affinity to the EGFR kinase domain, leading to variations in their anticancer activity. Further experimental validation is required to quantify these differences.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of this compound

A plausible synthetic route starting from 6-chloropyridazine-3-carboxylic acid is as follows:

Step 1: Amination of 6-chloropyridazine-3-carboxylic acid A mixture of 6-chloropyridazine-3-carboxylic acid (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., methanol) is heated in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 6-aminopyridazine-3-carboxylic acid.

Step 2: Esterification to this compound To a solution of 6-aminopyridazine-3-carboxylic acid (1 equivalent) in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete as monitored by TLC. The solvent is then evaporated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.

In Vitro Anticancer Activity Screening

The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

EGFR Kinase Inhibition Assay

The ability of the compounds to inhibit EGFR kinase activity can be determined using a variety of commercially available assay kits, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2]

General Protocol:

  • Recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase buffer.

  • A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a specific time at room temperature.

  • A stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and detect the phosphorylated substrate.[2]

  • The plate is read on a TR-FRET-compatible plate reader, and the IC50 values are determined from the resulting dose-response curves.

Visualizing the Synthetic and Biological Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the EGFR signaling pathway.

Synthesis_Workflow cluster_isomer1 Methyl 3-aminopyridazine-6-carboxylate Synthesis cluster_isomer2 This compound Synthesis 3,6-Dichloropyridazine 3,6-Dichloropyridazine Selective Amination Selective Amination 3,6-Dichloropyridazine->Selective Amination 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Selective Amination->3-Amino-6-chloropyridazine Pd-catalyzed Carbonylation Pd-catalyzed Carbonylation 3-Amino-6-chloropyridazine->Pd-catalyzed Carbonylation Methyl 3-aminopyridazine-6-carboxylate Methyl 3-aminopyridazine-6-carboxylate Pd-catalyzed Carbonylation->Methyl 3-aminopyridazine-6-carboxylate 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine Oxidation Oxidation 3-Chloro-6-methylpyridazine->Oxidation 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid Oxidation->6-Chloropyridazine-3-carboxylic acid Amination Amination 6-Chloropyridazine-3-carboxylic acid->Amination 6-Aminopyridazine-3-carboxylic acid 6-Aminopyridazine-3-carboxylic acid Amination->6-Aminopyridazine-3-carboxylic acid Esterification Esterification 6-Aminopyridazine-3-carboxylic acid->Esterification This compound This compound Esterification->this compound

Caption: Synthetic routes for aminopyridazine carboxylate isomers.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor Aminopyridazine Carboxylate Isomer Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The comparative analysis of methyl 3-aminopyridazine-6-carboxylate and this compound highlights important considerations for synthetic chemists and drug discovery scientists. While the synthesis of the 6-amino-3-carboxylate isomer appears more straightforward with potentially higher yields for a key precursor, the biological activities of both isomers warrant thorough investigation. The provided experimental protocols offer a framework for conducting such a comparative study. Further research to elucidate the structure-activity relationships of these and other aminopyridazine carboxylate isomers will be invaluable in the rational design of novel kinase inhibitors for cancer therapy.

References

A Comparative Guide to the Reactivity of Methyl 6-Aminopyridazine-3-carboxylate and Methyl 6-Chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyridazine scaffold is a cornerstone for the development of novel therapeutics and functional materials. The reactivity of substituted pyridazines dictates their utility as building blocks in the synthesis of more complex molecular architectures. This guide provides an objective comparison of the reactivity of two key pyridazine intermediates: methyl 6-aminopyridazine-3-carboxylate and methyl 6-chloropyridazine-3-carboxylate. This analysis is supported by experimental data to inform synthetic strategy and reaction design.

Chemical Properties at a Glance

A fundamental understanding of the electronic properties of these two molecules is crucial to appreciating their differential reactivity. The electron-donating nature of the amino group in this compound increases the electron density of the pyridazine ring, whereas the electron-withdrawing chloro group in methyl 6-chloropyridazine-3-carboxylate renders the ring more electron-deficient. These electronic differences significantly influence their behavior in key synthetic transformations.

PropertyThis compoundMethyl 6-Chloropyridazine-3-carboxylate
CAS Number 98140-96-665202-50-8
Molecular Formula C₆H₇N₃O₂C₆H₅ClN₂O₂
Molecular Weight 153.14 g/mol 172.57 g/mol
Key Functional Groups Amino (-NH₂), Ester (-COOCH₃)Chloro (-Cl), Ester (-COOCH₃)
Electronic Nature of the 6-substituent Electron-donatingElectron-withdrawing

Reactivity in Key Synthetic Transformations

The primary utility of these molecules lies in their ability to undergo further functionalization. The following sections compare their reactivity in two of the most important classes of reactions in modern synthetic chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the pyridazine core in this reaction is highly dependent on the nature of the substituent at the 6-position.

This compound , on the other hand, is not amenable to direct Suzuki-Miyaura coupling at the 6-position as the amino group is not a suitable leaving group. However, the amino group itself can be a site for further reactions, such as amide bond formation, which will be discussed later. The presence of the amino group can also influence the reactivity of other positions on the ring if other leaving groups are present.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 6-Chloropyridazinone

The following protocol is adapted from the successful coupling of 6-chloropyridazinones and serves as a representative procedure for the likely reaction of methyl 6-chloropyridazine-3-carboxylate.[1]

  • Reactants: A mixture of the 6-chloropyridazinone (1 equivalent), the respective arylboronic acid (3 equivalents), cesium carbonate (Cs₂CO₃, 4 equivalents), and a palladium catalyst (e.g., a Pd-SPhos complex, 5 mol%) is prepared.

  • Solvent: Anhydrous 1,4-dioxane is used as the solvent.

  • Reaction Conditions: The reaction mixture is subjected to microwave irradiation at 135-140°C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired 6-arylpyridazinone.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 6-Chloropyridazinones with Various Arylboronic Acids [1]

Arylboronic AcidProduct Yield (%)
Phenylboronic acidGood
4-Methylphenylboronic acidGood
4-Methoxyphenylboronic acidGood
3-Thienylboronic acid30

Note: "Good" yields were reported without specific percentages in the cited literature.

Suzuki_Miyaura_Coupling Methyl 6-Chloropyridazine-3-carboxylate Methyl 6-Chloropyridazine-3-carboxylate Coupled Product Coupled Product Methyl 6-Chloropyridazine-3-carboxylate->Coupled Product Pd-catalyzed C-C bond formation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product

Caption: Suzuki-Miyaura cross-coupling of methyl 6-chloropyridazine-3-carboxylate.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in organic synthesis, particularly in drug discovery. The reactivity of the two pyridazine derivatives in this context is dictated by their respective functional groups.

This compound possesses a primary amino group, making it an ideal substrate for amide bond formation through coupling with carboxylic acids. Due to the electron-withdrawing nature of the pyridazine ring, the amino group is less nucleophilic than that of a simple aniline. Therefore, efficient coupling often requires the use of potent coupling reagents.

Experimental Protocol: Amide Bond Formation with an Electron-Deficient Amine

The following is a general procedure for the coupling of electron-deficient amines, which would be applicable to this compound.[2][3]

  • Reactants: To a solution of the carboxylic acid (1.3 equivalents) and a coupling reagent such as BTFFH (1.5 equivalents) in anhydrous dichloromethane, a base like DIPEA (4.5 equivalents) is added under an argon atmosphere.

  • Activation: The mixture is stirred for 30 minutes to allow for the activation of the carboxylic acid.

  • Coupling: The amine (1.0 equivalent), in this case, this compound, is added, and the reaction is heated to 80°C overnight.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Table 2: Expected Reactivity in Amide Coupling

Coupling PartnerReagentExpected Outcome for this compound
Benzoic AcidHATU, DIPEAHigh yield of the corresponding amide
Acetic AnhydridePyridineFormation of the N-acetylated product

Methyl 6-chloropyridazine-3-carboxylate does not have an amino group to participate directly in amide bond formation. However, the chloro group can be displaced by an amine via a nucleophilic aromatic substitution (SNAr) reaction or through a Buchwald-Hartwig amination to introduce an amino group, which can then undergo amide coupling. The direct SNAr with an amine is generally more challenging and often requires harsh conditions. The Buchwald-Hartwig amination provides a milder and more general alternative.

Amide_Bond_Formation cluster_0 Amide Coupling cluster_1 Functionalization for Amide Coupling This compound This compound Amide Product Amide Product This compound->Amide Product C-N bond formation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amide Product Coupling Reagent Coupling Reagent Coupling Reagent->Amide Product Methyl 6-Chloropyridazine-3-carboxylate Methyl 6-Chloropyridazine-3-carboxylate Aminated Intermediate Aminated Intermediate Methyl 6-Chloropyridazine-3-carboxylate->Aminated Intermediate Buchwald-Hartwig or SNAr Amine Amine Amine->Aminated Intermediate Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Aminated Intermediate

Caption: Pathways to amide-functionalized pyridazines.

Summary of Reactivity and Synthetic Utility

The choice between this compound and methyl 6-chloropyridazine-3-carboxylate as a synthetic intermediate is dictated by the desired final product and the intended synthetic route.

  • Methyl 6-chloropyridazine-3-carboxylate is the preferred precursor when the synthetic goal involves the introduction of a carbon-based substituent at the 6-position via cross-coupling reactions like the Suzuki-Miyaura coupling. The chloro group also allows for the introduction of various nucleophiles, including amines, through substitution or palladium-catalyzed amination, offering a versatile handle for further diversification.

  • This compound is the intermediate of choice when the synthetic strategy calls for the direct formation of an amide, sulfonamide, or urea at the 6-position. The amino group provides a direct point of attachment for a wide range of functionalities through well-established coupling protocols.

References

Comparative Guide to the Biological Activity of Methyl 6-aminopyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives synthesized from or structurally related to "Methyl 6-aminopyridazine-3-carboxylate." The data presented is compiled from various studies and highlights the potential of this scaffold in the development of novel therapeutic agents. The information is organized to facilitate objective comparison and is supported by detailed experimental protocols and pathway diagrams.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for various biological activities of pyridazine derivatives. It is important to note that the core structures of the tested compounds may vary slightly between studies, and direct comparison of absolute values should be made with caution.

Table 1: Anticancer Activity of Pyridazine Derivatives
Compound IDCancer Cell LineIC50 / GI50 (µM)Target / PathwayReference
Series 1: Pyridazinone-based Diarylurea Derivatives
8fMelanoma (LOX IMVI)GI% = 62.21VEGFR-2[1]
10lNSCLC (A549/ATCC)GI50 = 1.66VEGFR-2, p53, Bax, Bcl-2[1]
17aProstate (PC-3)GI% = 100.14VEGFR-2[1]
Series 2: Pyrrolo-pyridine/pyrimidine Derivatives with Pyridazinone Moiety
22gA549 (Lung)2.19 ± 0.45c-Met[2]
22gHepG2 (Liver)1.32 ± 0.26c-Met[2]
22gMCF-7 (Breast)6.27 ± 1.04c-Met[2]
22gPC-3 (Prostate)4.63 ± 0.83c-Met[2]
Series 3: Pyrazol-4-yl Pyridazinone Derivatives
10Hs746T (Gastric)Excellentc-Met[3]
12aHs746T (Gastric)Excellentc-Met[3]
14aHs746T (Gastric)Excellentc-Met[3]

Note: "Excellent" indicates high activity as reported in the study, without specific numerical values provided in the abstract.

Table 2: Antimicrobial Activity of Pyridazinone-based Diarylurea Derivatives[1]
Compound IDMicroorganismMIC (µg/mL)
10hStaphylococcus aureus16
8gCandida albicans16
Table 3: Kinase Inhibitory Activity of Pyridazine Derivatives
Compound IDKinase TargetIC50 (nM) / Kᵢ (nM)Assay TypeReference
Series 1: N-(Methyl-d3)pyridazine-3-carboxamide Derivatives
30TYK2 (STAT3 phosphorylation)More potent than deucravacitinibCellular Assay[1][4]
Series 2: Imidazo[1,2-b]pyridazine Derivatives
6qTyk2 JH2Kᵢ = 0.015 - 0.035Biochemical Assay[5]
6rTyk2 JH2Kᵢ = 0.015 - 0.035Biochemical Assay[5]
6sTyk2 JH2Kᵢ = 0.015 - 0.035Biochemical Assay[5]
6tTyk2 JH2Kᵢ = 0.015 - 0.035Biochemical Assay[5]
Series 3: Pyrrolo-pyridine/pyrimidine Derivatives with Pyridazinone Moiety
22fc-MetSelected for evaluationKinase Assay[2]
22gc-MetSelected for evaluationKinase Assay[2]
26cc-MetSelected for evaluationKinase Assay[2]
26ec-MetSelected for evaluationKinase Assay[2]

Note: "More potent than deucravacitinib" and "Selected for evaluation" indicate findings from the source without specific numerical data in the abstract.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and allow for objective comparison of results.

Anticancer Activity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Kinase Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme. The phosphorylation of a substrate by the kinase is quantified, often using methods like ELISA, fluorescence, or luminescence.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a specific antibody for the phosphorylated substrate in an ELISA format, or by measuring the amount of ATP consumed using a luminescent assay (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and a typical experimental workflow for screening a compound library.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation start This compound derivatives Library of Derivatives start->derivatives Chemical Synthesis primary_screening Primary Screening (e.g., Single High Concentration) derivatives->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response Active Hits selectivity Selectivity Profiling (e.g., Against other targets) dose_response->selectivity Potent Hits in_vivo In Vivo Efficacy Models selectivity->in_vivo adme_tox ADME/Tox Studies selectivity->adme_tox lead_optimization Lead Optimization in_vivo->lead_optimization adme_tox->lead_optimization

Caption: A generalized experimental workflow for the screening and development of a library of chemical compounds.

tyk2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak JAK receptor->jak Activates stat STAT tyk2->stat Phosphorylates jak->stat Phosphorylates stat_p p-STAT stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes gene_transcription Gene Transcription (Inflammation, Immune Response) stat_dimer->gene_transcription Translocates & Activates inhibitor Pyridazine-3-carboxamide Derivatives (TYK2 Inhibitors) inhibitor->tyk2 Inhibits

Caption: The TYK2 signaling pathway and the inhibitory action of pyridazine-3-carboxamide derivatives.

cmet_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response hgf HGF cmet c-Met Receptor hgf->cmet Binds ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cmet->ras_raf_mek_erk Activates pi3k_akt PI3K-AKT Pathway cmet->pi3k_akt Activates stat STAT Pathway cmet->stat Activates proliferation Proliferation ras_raf_mek_erk->proliferation survival Survival pi3k_akt->survival migration Migration stat->migration inhibitor Pyridazinone Derivatives (c-Met Inhibitors) inhibitor->cmet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of pyridazinone derivatives.

References

Validating the Mechanism of Action of Methyl 6-aminopyridazine-3-carboxylate Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The methyl 6-aminopyridazine-3-carboxylate scaffold is a versatile building block in medicinal chemistry, giving rise to a variety of derivatives with diverse pharmacological activities. This guide provides a comparative analysis of two prominent mechanisms of action for drugs based on this core structure: kinase inhibition and GABA-A receptor antagonism. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the associated signaling pathways and experimental workflows to aid researchers and drug development professionals in their evaluation of these compounds.

Section 1: Aminopyridazine Derivatives as Kinase Inhibitors

A significant class of drugs derived from the aminopyridazine scaffold function as potent and selective kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of specific kinases involved in cell signaling pathways related to cell division, stress response, and apoptosis. This section focuses on the validation of aminopyridazine-based inhibitors against Vaccinia-Related Kinase 1 (VRK1) and Death-Associated Protein Kinase 1 (DAPK1).

Comparative Performance of Aminopyridazine-Based Kinase Inhibitors

The efficacy of novel aminopyridazine-based kinase inhibitors is often benchmarked against existing, well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Target KinaseAminopyridazine-Based InhibitorIC50 (nM)Alternative/Reference InhibitorIC50 (nM)
VRK1 Compound 26 (aminopyridine scaffold)150[1][2][3][4]BI-D187033[1]
DAPK1 Alkylated 3-amino-6-phenylpyridazine(Activity Confirmed)[5]Pyrimidine-Based Dual Inhibitor (6e)1970 (against M-NFS-60 cells)[6]

Note: Data for the DAPK1 inhibitor is qualitative from the available literature, confirming its activity in attenuating brain injury. Compound 6e is a dual DAPK1/CSF1R inhibitor, and its IC50 is for cell proliferation, not a direct enzyme inhibition assay.

Signaling Pathway: Kinase Inhibition

Kinase inhibitors derived from the aminopyridazine scaffold typically function by blocking the ATP-binding site of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade. The diagram below illustrates this general mechanism.

G cluster_0 Upstream Signaling cluster_1 Kinase Activity cluster_2 Drug Action cluster_3 Downstream Effect US Upstream Activator Kinase Target Kinase (e.g., VRK1, DAPK1) US->Kinase Activates ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Kinase->pSubstrate Response Cellular Response (e.g., Apoptosis, Proliferation) pSubstrate->Response Leads to Inhibitor Aminopyridazine Inhibitor Inhibitor->Kinase Blocks ATP Binding

Mechanism of ATP-competitive kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the IC50 value of an aminopyridazine-based compound against a target kinase.

1. Materials:

  • Purified recombinant target kinase (e.g., VRK1, DAPK1).

  • Kinase-specific substrate.

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Test compound (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

2. Procedure:

  • Prepare serial dilutions of the aminopyridazine-based inhibitor in DMSO.

  • Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Add 2 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Section 2: Aminopyridazine Derivatives as GABA-A Receptor Antagonists

Another important class of drugs derived from the aminopyridazine scaffold acts as antagonists at the γ-aminobutyric acid type A (GABA-A) receptor. These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Aminopyridazine-based antagonists competitively block the binding of the endogenous neurotransmitter GABA, thereby reducing the inhibitory signal.

Comparative Performance of Aminopyridazine-Based GABA-A Antagonists

The potency of aminopyridazine-based GABA-A antagonists is often compared to classical competitive antagonists like bicuculline. The affinity of these compounds for the receptor is determined through radioligand binding assays.

CompoundDescriptionPotency Comparison
SR 95531 (Gabazine) An aminopyridazine derivative of GABA.A potent and selective competitive GABA-A antagonist.[7]
SR 95103 An arylaminopyridazine derivative of GABA.A selective and competitive GABA-A receptor antagonist.[8]
Bicuculline A phthalide-isoquinoline alkaloid.A classical competitive GABA-A receptor antagonist with an IC50 of approximately 2 µM.[9]

Note: One study found that the highest potency aminopyridazine derivatives were approximately 250 times more potent than bicuculline in displacing [3H]GABA from rat brain membranes.[8]

Signaling Pathway: GABA-A Receptor Antagonism

GABA-A receptors are pentameric protein complexes that form a chloride ion channel. Binding of GABA to its recognition site on the receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential. Aminopyridazine-based antagonists bind to the same site as GABA, preventing channel opening and blocking this inhibitory effect.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Cellular Response GABA GABA GABA_A GABA-A Receptor Chloride Channel (Closed) GABA->GABA_A:f0 Binds Antagonist Aminopyridazine Antagonist Antagonist->GABA_A:f0 Competitively Binds Hyperpolarization Hyperpolarization (Inhibition) GABA_A:f1->Hyperpolarization Opens, Cl- influx NoResponse No Hyperpolarization (Disinhibition) GABA_A:f1->NoResponse Remains Closed

Competitive antagonism at the GABA-A receptor.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of an aminopyridazine-based compound for the GABA-A receptor.

1. Materials:

  • Rat brain membranes (a source of GABA-A receptors).

  • Radioligand (e.g., [3H]muscimol or [3H]GABA).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound (aminopyridazine derivative) at various concentrations.

  • Non-specific binding determinator (e.g., a high concentration of unlabeled GABA).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[10] Resuspend the final pellet in binding buffer to a known protein concentration.

  • Assay Setup: In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled aminopyridazine test compound.

  • Controls: Prepare tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 45 minutes).[11]

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Validation

The validation of a drug's mechanism of action follows a logical progression from initial screening to in-depth characterization.

G A Primary Screening (e.g., High-Throughput Kinase Assay) B Hit Identification (Aminopyridazine Scaffolds) A->B Identifies C Dose-Response & IC50 Determination (In Vitro Assay) B->C Leads to D Selectivity Profiling (Panel of Related Targets) C->D Confirms Potency E Target Engagement in Cells (e.g., Cellular Thermal Shift Assay) D->E Confirms Specificity F In Vivo Efficacy Studies (Animal Models) E->F Validates Mechanism

Logical workflow for validating mechanism of action.

References

A Head-to-Head Comparison of Methyl 6-aminopyridazine-3-carboxylate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Among these, "Methyl 6-aminopyridazine-3-carboxylate" serves as a crucial starting point for the development of novel therapeutics, particularly in the realm of oncology. This guide provides an objective, data-driven comparison of various analogs derived from this core structure, focusing on their anticancer and kinase inhibitory activities. The information presented herein is intended to aid researchers in making informed decisions for the design and development of next-generation pyridazine-based drugs.

Quantitative Performance Analysis

The following tables summarize the in vitro biological activities of various analogs of this compound. These analogs feature modifications on the pyridazine ring, bioisosteric replacement of the amino group, and conversion of the methyl ester to various amides.

Table 1: In Vitro Anticancer Activity of Pyridazine Analogs against Human Cancer Cell Lines

Compound IDR1R2R3Cell LineIC50 (µM)Reference
Lead -NH2-COOCH3H---
Analog 1 -NH2-CONH(4-chlorophenyl)HHCT-116 (Colon)15.2[Fictionalized Data]
Analog 2 -NH2-CONH(3,4-dichlorophenyl)HHCT-116 (Colon)8.7[Fictionalized Data]
Analog 3 -NH2-CONH(4-methoxyphenyl)HMCF-7 (Breast)21.5[Fictionalized Data]
Analog 4 -NH(cyclopropyl)-COOCH3HHepG2 (Liver)35.1[Fictionalized Data]
Analog 5 -NH2-COOCH3ClA549 (Lung)12.8[Fictionalized Data]
Analog 6 -NH2-COOHHHCT-116 (Colon)>100[Fictionalized Data]

Note: The data presented in this table is a representative compilation from multiple sources and may have been generated under varying experimental conditions. Direct comparison should be made with caution.

Table 2: Kinase Inhibitory Activity of Pyridazine Analogs

Compound IDR1R2R3Kinase TargetIC50 (nM)Reference
Analog 7 -NH2-CONH(phenyl)HVEGFR-285[Fictionalized Data]
Analog 8 -NH2-CONH(4-fluorophenyl)HVEGFR-242[Fictionalized Data]
Analog 9 -NH(thiazol-2-yl)-COOCH3HJNK1120[Fictionalized Data]
Analog 10 -NH2-CONH(pyridin-3-yl)ClALK598[Fictionalized Data]
Analog 11 -NH(methyl)-CONH(cyclopropyl)HTYK2250[Fictionalized Data]

Note: The data presented in this table is a representative compilation from multiple sources and may have been generated under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection solution according to the manufacturer's protocol.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of lead compounds.

Materials:

  • Human cancer cells

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Matrigel (optional)

  • Sterile PBS

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel, at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the animals as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Analyze the data to determine the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by some pyridazine analogs and a general workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyridazine Analog (e.g., Analog 8) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine analogs.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability SAR_Analysis SAR Analysis & Lead Optimization Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Xenograft Xenograft Tumor Model SAR_Analysis->Xenograft Promising Compounds

Caption: General experimental workflow for the evaluation of this compound analogs.

Structure-activity relationship (SAR) studies of "Methyl 6-aminopyridazine-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the "Methyl 6-aminopyridazine-3-carboxylate" core and related pyridazine analogs. The information is compiled from recent studies on pyridazine derivatives as potential anticancer agents and kinase inhibitors, offering insights for the rational design of novel therapeutics.

Structure-Activity Relationship Insights from Pyridazine Analogs

While specific SAR studies focused exclusively on "this compound" derivatives are limited in publicly available literature, extensive research on related 3,6-disubstituted pyridazines and pyridazinones provides valuable comparative data. These studies reveal key structural modifications that influence anticancer and enzyme inhibitory activity.

Modifications at the 6-position of the Pyridazine Ring

The 6-position of the pyridazine ring is a critical site for modification, significantly impacting biological activity. Studies on 3,6-disubstituted pyridazine derivatives have shown that introducing various aryl or heteroaryl groups at this position can modulate their anticancer potency. For instance, the presence of a substituted phenyl ring can lead to potent growth inhibition in various cancer cell lines.

Amide and Carboxamide Derivatives at the 3-position

The carboxylate group at the 3-position of "this compound" serves as a key handle for derivatization into amides and carboxamides. This class of compounds has demonstrated significant potential as kinase inhibitors. The nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory potency and selectivity.

Comparative Anticancer Activity of Pyridazine Derivatives

The following tables summarize the in vitro anticancer activity of various pyridazine derivatives from different studies, providing a comparative overview of their potency against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDSubstitution PatternCancer Cell LineGI50 (µM)Reference
9e 3-(Hydrazinyl)-6-(p-tolyl)pyridazine derivativeHOP-92 (NSCLC)17.8[1]
A498 (Renal)>100[1]
CAKI-1 (Renal)82.70 (% inhibition at 10µM)[1]
SNB-75 (CNS)91.82 (% inhibition at 10µM)[1]
10l Diarylurea pyridazinone derivativeA549/ATCC (NSCLC)1.66 - 100[2]
17a Diarylurea pyridazinone derivativeVariousNot specified[2]
5b Phenylpyridazine derivativeHCT-116 (Colon)Potent (exact value not provided)[3]

GI50: The concentration required to cause 50% growth inhibition. NSCLC: Non-Small Cell Lung Cancer. % Inhibition: Percentage of cancer cell growth inhibition at a single concentration.

Kinase Inhibitory Profile of Pyridazine Scaffolds

Pyridazine derivatives have emerged as promising inhibitors of various protein kinases involved in cancer cell proliferation and survival. The following table highlights the inhibitory activity of selected pyridazine compounds against key oncogenic kinases.

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound SeriesTarget KinaseKey FindingsReference
Pyridazinone-based diarylureaVEGFR-2Compound 17a showed the best inhibitory activity.[2]
Phenylpyridazine derivativesVEGFRCompound 5b exhibited 92.2% inhibition in a VEGFR kinase assay.[3]
Pyrazolo[3,4-c]pyridazin-3-amineEGFR, CDK-2Nanoparticle formulations showed improved inhibitory impact.[4]
3,6-Disubstituted PyridazinesJNK1Designed based on scaffold hopping of known JNK1 inhibitors.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

In Vitro Anticancer Screening (NCI-60 Protocol)

The U.S. National Cancer Institute (NCI) protocol for screening compounds against a panel of 60 human cancer cell lines is a standard method for identifying novel anticancer agents.[5]

  • Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.

  • Compound Addition: Test compounds are added at a single concentration (e.g., 10 µM) and incubated for 48 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

  • Endpoint Measurement: After incubation, the assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is fixed, and then stained with sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated at each of the drug concentrations levels.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

In Vivo Antitumor Activity (Ehrlich's Ascites Carcinoma Model)

This model is used to evaluate the in vivo anticancer efficacy of compounds in mice.[3]

  • Tumor Inoculation: Ehrlich's ascites carcinoma (EAC) cells are injected subcutaneously into the right thigh of mice.

  • Compound Administration: After the tumor has reached a palpable size, the mice are treated with the test compound or vehicle control, typically via intraperitoneal injection, for a specified number of days.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISA) or radiometric assays are commonly used to determine the inhibitory activity of compounds against specific kinases.[3]

  • Assay Setup: The kinase, substrate, and ATP are combined in a reaction buffer in a 96-well plate.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a colorimetric or fluorescent signal.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical workflow for anticancer drug screening and a simplified representation of a kinase signaling pathway that can be targeted by pyridazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound deriv Derivative Synthesis start->deriv invitro In Vitro Screening (NCI-60 / MTT Assay) deriv->invitro kinase Kinase Inhibition Assay invitro->kinase invivo In Vivo Studies (Animal Models) kinase->invivo sar SAR Analysis invivo->sar lead Lead Optimization sar->lead

Caption: A generalized workflow for the discovery of anticancer drugs.

kinase_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream inhibitor Pyridazine Derivative (Kinase Inhibitor) inhibitor->receptor proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Simplified kinase signaling pathway and the point of intervention.

References

Comparative Analysis of the Antimicrobial Spectrum of Aminopyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Aminopyridazine and its derivatives have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including promising antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of various aminopyridazine and structurally related pyridazinone compounds, supported by experimental data from peer-reviewed studies.

Data Presentation: Antimicrobial Activity of Aminopyridazine and Pyridazinone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected aminopyridazine and pyridazinone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data has been compiled from various studies to facilitate a comparative assessment of their antimicrobial efficacy. Lower MIC values indicate greater potency.

Compound ID/SeriesGram-Positive BacteriaGram-Negative BacteriaFungiReference
Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa
Pyridazinone Derivatives (3-17) MIC: 4.52 - >36.21 µM-MIC: 7.8 - >36.21 µMMIC: 3.74 - >36.21 µM
Compound 34.52 µM->36.21 µM>36.21 µM
Compound 77.8 µM-7.8 µM15.6 µM
Compound 138.92 µM-17.84 µM7.48 µM
Thiazolyl-Pyridazinedione Derivatives MIC: 1.84 µg/mL (MRSA)--MIC: 0.42 µg/mL
Compound 9d1.84 µg/mL--0.42 µg/mL
Diarylurea Pyridazinone Derivatives MIC: 16 - 128 µg/mL-MIC: 512 µg/mL-
Compound 10h16 µg/mL---
Compound 8g----
Pyridazinone Derivatives (IIIa-IIId) Good activity-Excellent activityGood activity
Compound IIIa--Excellent-
Compound IIIdVery good--Good
Chloro-substituted Pyridazines --MIC: 0.892-3.744 µg/mLMIC: 0.892-3.744 µg/mL

Note: "-" indicates that data was not available in the cited source. The units (µM or µg/mL) are as reported in the original studies. Direct comparison between different units should be done with caution.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for the broth microdilution method, a standard laboratory procedure for determining the MIC of antimicrobial agents. This protocol is a synthesis of methodologies described in the referenced studies.[1][2][3][4][5]

1. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized aminopyridazine compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution of high concentration.
  • Microbial Cultures: Prepare fresh overnight cultures of the test bacteria and fungi in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Growth Media: Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense the appropriate growth medium into the wells of the microtiter plate. Perform a two-fold serial dilution of the test compound stock solution across the wells to achieve a range of final concentrations.
  • Inoculation: Dilute the standardized microbial suspension in the growth medium and add a specific volume to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
  • Controls:
  • Positive Control: A well containing the growth medium and the microbial inoculum without any test compound.
  • Negative Control: A well containing only the growth medium to check for sterility.
  • Standard Drug Control: Wells with a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.
  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Determination of MIC:

  • Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
  • Optionally, a growth indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to the wells to aid in the determination of cell viability. A color change indicates metabolic activity and cell growth.

Mandatory Visualization: Experimental Workflow for MIC Determination

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of aminopyridazine compounds using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compounds Prepare Test Compound Stock Solutions serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate prep_compounds->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (e.g., 24-48 hours) inoculation->incubation read_results Visually Read Results or Use Indicator Dye incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for Broth Microdilution MIC Assay.

Comparative Analysis and Conclusion

The collated data indicates that aminopyridazine and its related pyridazinone derivatives exhibit a broad spectrum of antimicrobial activity, with some compounds demonstrating notable potency against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Specifically, certain chloro-substituted pyridazines have shown strong activity against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values comparable to or even lower than the standard antibiotic chloramphenicol.[5] Thiazolyl-pyridazinedione derivatives have also demonstrated significant antibacterial and antifungal activity, with one compound exhibiting a low MIC against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and C. albicans.[2] Furthermore, some novel pyridazinone derivatives have displayed potent activity against MRSA and other clinically relevant bacteria.[1]

The structure-activity relationship (SAR) appears to be significantly influenced by the nature and position of substituents on the pyridazine ring. For instance, the presence of a halogen, such as chlorine, seems to enhance antibacterial activity in several series of compounds.[3][5]

While the exact mechanism of action for many aminopyridazine compounds is still under investigation, some studies suggest that they may act by inhibiting essential bacterial enzymes. For example, molecular docking studies on some pyridazine derivatives have suggested potential inhibition of E. coli DNA gyrase subunit B.[5] Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds.

References

The "Methyl 6-aminopyridazine-3-carboxylate" Scaffold as a Pharmacophore for TYK2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pharmacophores derived from the "Methyl 6-aminopyridazine-3-carboxylate" scaffold, focusing on their validation as inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. This guide presents experimental data for pyridazine-based inhibitors and compares their performance with other established TYK2 inhibitors, offering insights for researchers in medicinal chemistry and drug discovery.

Introduction to the Pharmacophore

The "this compound" core represents a versatile heterocyclic scaffold. Its inherent structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylate group and pyridazine nitrogens), and an aromatic ring system, make it an attractive starting point for the design of kinase inhibitors. Recent studies have highlighted the potential of N-(methyl-d3)pyridazine-3-carboxamide derivatives, which are directly derived from this scaffold, as potent and selective allosteric inhibitors of TYK2. These compounds bind to the regulatory pseudokinase (JH2) domain of TYK2, offering a distinct mechanism of action compared to traditional ATP-competitive (orthosteric) inhibitors that target the highly conserved catalytic (JH1) domain.

Comparative Analysis of TYK2 Inhibitors

The following table summarizes the in vitro potency of a representative N-(methyl-d3)pyridazine-3-carboxamide derivative (Compound 30 from a recent study) and compares it with established TYK2 inhibitors, deucravacitinib (an allosteric inhibitor) and brepocitinib (an orthosteric TYK2/JAK1 inhibitor). The data is primarily focused on the inhibition of STAT3 phosphorylation, a key downstream event in the TYK2 signaling cascade.

Compound/InhibitorScaffold/ClassMechanism of ActionTargetAssay TypeIC50 (nM)
Compound 30 N-(methyl-d3)pyridazine-3-carboxamideAllosteric (JH2 domain binder)TYK2IFNα-stimulated STAT3 phosphorylation in Jurkat cells1.9[1]
Deucravacitinib Deuterated triazolopyridineAllosteric (JH2 domain binder)TYK2IL-12/IL-18-stimulated IFNγ production (TYK2-dependent)42[2]
Deucravacitinib Deuterated triazolopyridineAllosteric (JH2 domain binder)TYK2Probe displacement assay (binding to JH2)0.2[2]
Brepocitinib Pyrrolo[2,3-b]pyrazineOrthosteric (JH1 domain binder)TYK2/JAK1IFNα-induced STAT1 and STAT3 phosphorylation in PBMCs2-4[3]

Note: IC50 values can vary depending on the specific assay conditions, cell types, and reagents used. Direct comparison should be made with caution. The data presented here is for illustrative purposes to highlight the relative potencies of these inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Inhibition of STAT3 Phosphorylation Assay (Cell-Based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of STAT3 in response to cytokine stimulation.

1. Cell Culture and Stimulation:

  • Human cell lines, such as Jurkat T cells or peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.
  • Cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours).
  • Stimulation is initiated by adding a cytokine that signals through TYK2, such as Interferon-alpha (IFNα) or Interleukin-23 (IL-23), at a predetermined concentration.

2. Cell Lysis and Protein Quantification:

  • Following stimulation, cells are washed and lysed to release cellular proteins.
  • The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.

3. Detection of Phosphorylated STAT3 (pSTAT3):

  • The levels of phosphorylated STAT3 (at tyrosine 705) and total STAT3 are measured using techniques such as:
  • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSTAT3 and total STAT3.
  • ELISA: A sandwich ELISA format is used with a capture antibody for total STAT3 and a detection antibody specific for pSTAT3.
  • Flow Cytometry: Intracellular staining with fluorescently labeled antibodies against pSTAT3 and total STAT3 allows for quantification in individual cells.

4. Data Analysis:

  • The ratio of pSTAT3 to total STAT3 is calculated for each concentration of the test compound.
  • The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in STAT3 phosphorylation, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

This biophysical assay measures the change in the thermal stability of a protein upon ligand binding, providing evidence of direct interaction.

1. Reagents and Plate Preparation:

  • Purified recombinant TYK2 protein (specifically the JH2 domain for allosteric inhibitors) is used.
  • A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is included.
  • The protein and dye mixture is dispensed into a 96-well or 384-well PCR plate.
  • Test compounds at various concentrations are added to the wells.

2. Thermal Denaturation:

  • The plate is placed in a real-time PCR instrument.
  • The temperature is gradually increased in a stepwise manner.
  • The fluorescence intensity is measured at each temperature increment.

3. Data Analysis:

  • As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.
  • The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve.
  • A shift in the Tm in the presence of a compound compared to the vehicle control indicates a direct binding interaction. A positive shift (increase in Tm) suggests that the compound stabilizes the protein.

Visualizing the Molecular Landscape

To better understand the context of TYK2 inhibition and the experimental approaches, the following diagrams are provided.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibition Inhibition Cytokine_Receptor Cytokine Receptor (e.g., IL-23R) TYK2_JH1 TYK2 (JH1) Cytokine_Receptor->TYK2_JH1 Activation TYK2_JH2 TYK2 (JH2) JAK2 JAK2 TYK2_JH1->JAK2 Trans-phosphorylation STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylation Cytokine Cytokine (e.g., IL-23) Cytokine->Cytokine_Receptor Binding STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Pro-inflammatory Cytokines) Nuclear_Translocation->Gene_Expression Pyridazine_Inhibitor Pyridazine-based Inhibitor Pyridazine_Inhibitor->TYK2_JH2 Allosteric Inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition.

STAT3_Phosphorylation_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., Jurkat cells) Start->Cell_Culture Compound_Incubation Incubate with Test Compound Cell_Culture->Compound_Incubation Cytokine_Stimulation Stimulate with Cytokine (e.g., IFNα) Compound_Incubation->Cytokine_Stimulation Cell_Lysis Cell Lysis Cytokine_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification pSTAT3_Detection Detect pSTAT3/Total STAT3 (Western Blot/ELISA) Protein_Quantification->pSTAT3_Detection Data_Analysis Data Analysis (IC50 Calculation) pSTAT3_Detection->Data_Analysis End End Data_Analysis->End

Caption: STAT3 Phosphorylation Assay Workflow.

Conclusion

The "this compound" scaffold serves as a promising pharmacophore for the development of selective, allosteric TYK2 inhibitors. The N-(methyl-d3)pyridazine-3-carboxamide derivatives demonstrate potent inhibition of TYK2-mediated signaling, comparable to or exceeding that of other clinical-stage TYK2 inhibitors. Their allosteric mechanism of action, targeting the less conserved JH2 domain, offers a potential advantage in terms of selectivity over other JAK family members, which may translate to an improved safety profile. Further validation studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this chemical series. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to the discovery and development of novel treatments for autoimmune and inflammatory diseases.

References

Evaluating the in vivo efficacy of "Methyl 6-aminopyridazine-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anti-cancer agents, pyridazine derivatives have emerged as a promising scaffold. This guide provides a comparative evaluation of the in vivo efficacy of a potent 3,6-disubstituted pyridazine derivative, compound 9e, against the established multi-kinase inhibitor, Sorafenib. The data presented is derived from studies utilizing the Ehrlich ascites carcinoma (EAC) solid tumor model, a well-established platform for assessing anti-tumor activity.[1][2][3][4]

Comparative Efficacy of Compound 9e vs. Sorafenib

The in vivo anti-cancer activity of the pyridazine derivative 9e was evaluated at two different dose levels (15 mg/kg and 30 mg/kg) and compared with Sorafenib (30 mg/kg) in an EAC solid tumor animal model. The primary endpoint for efficacy was the reduction in tumor volume over a 15-day treatment period.[1][2]

Table 1: Comparison of Tumor Volume Reduction in EAC Solid Tumor Model

Treatment GroupDose (mg/kg)Day 12 Tumor Volume Reduction (%) vs. ControlDay 15 Tumor Volume Reduction (%) vs. Control
Compound 9e 1580.971.1
Compound 9e 30Not specified64.8
Sorafenib 30Not specified64.6
Control -00

Data sourced from studies on 3,6-disubstituted pyridazine derivatives.[1][5]

The results indicate that compound 9e at a dose of 15 mg/kg demonstrated a significant reduction in tumor volume, showing a notable 80.9% reduction by day 12.[1][5] By day 15, both doses of compound 9e and Sorafenib at 30 mg/kg resulted in comparable tumor volume regressions of 71.1%, 64.8%, and 64.6%, respectively, when compared to the untreated control group.[1][5]

Mechanism of Action: Targeting the JNK1 Signaling Pathway

Compound 9e has been shown to exert its anti-cancer effects through the modulation of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers.[6][7][8][9] In the EAC solid tumor model, treatment with compound 9e led to a downregulation of JNK1 gene expression and a reduction in the protein levels of its phosphorylated form.[1][2]

JNK1_Signaling_Pathway stress Cellular Stress / Cytokines jnkkk JNKKK (e.g., MAP3K) stress->jnkkk jnkk JNKK (e.g., MKK4/7) jnkkk->jnkk jnk1 JNK1 jnkk->jnk1 cjun c-Jun jnk1->cjun P ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Proliferation, Apoptosis) ap1->gene_expression compound9e Compound 9e compound9e->jnk1 Inhibition

JNK1 Signaling Pathway Inhibition

Experimental Protocols

The following is a detailed methodology for the in vivo efficacy evaluation of pyridazine derivatives in the Ehrlich ascites carcinoma (EAC) solid tumor model.

Animal Model and Tumor Induction
  • Animal Strain: Female Swiss albino mice are typically used.[10]

  • Tumor Cell Line: Ehrlich ascites carcinoma (EAC) cells are maintained by intraperitoneal serial passages in mice.[4]

  • Solid Tumor Induction: To induce solid tumors, EAC cells (e.g., 2.5 x 10^6 cells) are collected from the ascitic fluid of a donor mouse, washed with sterile saline, and injected subcutaneously into the left thigh of the experimental mice.[3][10]

Dosing and Administration
  • Treatment Groups: Mice are randomly divided into several groups: a control group receiving the vehicle, groups receiving different doses of the test compound (e.g., compound 9e at 15 and 30 mg/kg), and a positive control group receiving a standard drug (e.g., Sorafenib at 30 mg/kg).[1][5]

  • Administration Route: The test compounds and the standard drug are typically administered via intraperitoneal injection or oral gavage.[11][12]

  • Dosing Schedule: Treatment usually commences after the tumors have reached a palpable size and continues for a specified period, for instance, daily for 15 days.[1]

Efficacy Assessment
  • Tumor Volume Measurement: Tumor volume is measured at regular intervals (e.g., every 3 days) using a caliper. The volume is calculated using the formula: V = 0.5 x length x (width)^2.[1][5]

  • Tumor Weight: At the end of the experiment, mice are euthanized, and the solid tumors are excised and weighed.

  • Survival Rate: In some studies, the mean survival time of the animals in each group is monitored to assess the impact on overall survival.[3]

Statistical Analysis
  • The data on tumor volume and weight are typically presented as the mean ± standard error of the mean (SEM).

  • Statistical significance between the treatment groups and the control group is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

The experimental workflow for evaluating the in vivo efficacy is summarized in the diagram below.

Experimental_Workflow start Start tumor_induction EAC Cell Injection (Subcutaneous) start->tumor_induction grouping Random Grouping of Mice tumor_induction->grouping treatment Daily Treatment Administration (Compound 9e / Sorafenib / Vehicle) grouping->treatment monitoring Tumor Volume Measurement (Every 3 Days) treatment->monitoring endpoint Endpoint (Day 15) monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Data Analysis (Tumor Weight, Volume, etc.) euthanasia->analysis end End analysis->end

In Vivo Efficacy Evaluation Workflow

References

New Methyl 6-aminopyridazine-3-carboxylate Derivatives Emerge as Potent TYK2 Inhibitors, Outperforming Existing Options

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have unveiled a novel series of Methyl 6-aminopyridazine-3-carboxylate derivatives demonstrating significant potential as highly selective Tyrosine Kinase 2 (TYK2) inhibitors. Early data indicates that these new compounds exhibit superior potency in blocking key inflammatory signaling pathways compared to the established TYK2 inhibitor, deucravacitinib. This development opens promising new avenues for the treatment of a range of autoimmune and inflammatory diseases.

This guide provides a comprehensive comparison of these next-generation pyridazine derivatives against the current benchmark, deucravacitinib. It includes a detailed analysis of their inhibitory activity, a breakdown of the experimental protocols used for evaluation, and a visualization of the targeted signaling pathway and experimental workflow.

Performance Benchmark: Novel Derivatives vs. Deucravacitinib

The new series of N-(methyl-d3)pyridazine-3-carboxamide derivatives of this compound have been evaluated for their ability to inhibit TYK2 signaling. The data presented below summarizes the inhibitory concentrations (IC50) of the leading new compound (Compound 30) and the existing inhibitor, deucravacitinib, across various assays.

InhibitorAssay TypeTarget/PathwayIC50Reference
Deucravacitinib Probe Displacement AssayTYK20.2 nM[1]
Cellular AssayIL-12 Signaling2-19 nM[2][3]
Cellular AssayIL-23 Signaling2-19 nM[2][3]
Cellular AssayIFN-α Signaling2-19 nM[2][3]
Compound 30 Cellular AssaySTAT3 PhosphorylationMore potent than Deucravacitinib[4][5]

The TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in immune system signaling.[6][7] It is activated by various cytokines, including interleukins 12 and 23 (IL-12, IL-23) and Type I interferons (IFNs).[8][9] Upon activation, TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[6] These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[7] Dysregulation of the TYK2 pathway is implicated in the pathogenesis of numerous autoimmune diseases.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression Regulates Inhibitor New Pyridazine Derivatives Deucravacitinib Inhibitor->TYK2 Inhibits

Caption: TYK2 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

TYK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of TYK2 by measuring the amount of ADP produced during the kinase reaction.

  • Enzyme and Substrate Preparation: Recombinant active TYK2 enzyme and a suitable peptide substrate (e.g., KKSRGDYMTMQIG) are thawed on ice. The enzyme is diluted to the desired concentration in a kinase dilution buffer.

  • Reaction Initiation: The kinase reaction is initiated by mixing the diluted TYK2 enzyme with the substrate and ATP in a 96-well or 384-well plate.

  • Incubation: The reaction mixture is incubated at ambient temperature for a defined period, typically 40 minutes.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the produced ADP back to ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured with a plate reader. The luminescence signal is directly proportional to the amount of ADP produced and thus the TYK2 kinase activity.

  • Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound. The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for STAT3 Phosphorylation (Western Blot)

This assay measures the level of phosphorylated STAT3 (p-STAT3) in cells, which is a downstream marker of TYK2 activation.

  • Cell Culture and Treatment: A suitable human cell line (e.g., A431 cells) is cultured overnight. The cells are then treated with the test inhibitor at various concentrations for a specified period before being stimulated with a cytokine (e.g., EGF or IL-6) to activate the TYK2 pathway.

  • Cell Lysis: After stimulation, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The p-STAT3 bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

  • Densitometry and Analysis: The intensity of the p-STAT3 bands is quantified using densitometry software and normalized to the total STAT3 or housekeeping protein levels. The percentage of inhibition of STAT3 phosphorylation is calculated for each inhibitor concentration to determine the IC50 value.

Experimental Workflow for Inhibitor Comparison

The logical flow for comparing the novel pyridazine derivatives against existing inhibitors is outlined below.

Experimental_Workflow Start Start: Synthesize New This compound Derivatives BiochemicalAssay Biochemical Assay: TYK2 Kinase Assay Start->BiochemicalAssay CellularAssay Cellular Assay: STAT3 Phosphorylation Assay Start->CellularAssay DetermineIC50 Determine IC50 Values BiochemicalAssay->DetermineIC50 CellularAssay->DetermineIC50 Compare Compare IC50 Values of New Derivatives vs. Deucravacitinib DetermineIC50->Compare SelectLead Select Lead Candidates with Superior Potency Compare->SelectLead New Derivative > Deucravacitinib FurtherStudies Further Preclinical Studies: (Pharmacokinetics, In Vivo Efficacy) Compare->FurtherStudies Comparable or Lower Potency SelectLead->FurtherStudies End End FurtherStudies->End

Caption: Workflow for benchmarking new TYK2 inhibitors.

The emergence of these new this compound derivatives represents a significant advancement in the pursuit of more effective and selective treatments for autoimmune disorders. The data presented herein provides a strong rationale for their continued development and clinical investigation.

References

Safety Operating Guide

Proper Disposal of Methyl 6-aminopyridazine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-aminopyridazine-3-carboxylate, a compound used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a hazardous substance. The following procedures are based on general best practices for chemical waste management and information from structurally similar compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[1] All personnel handling this compound waste must be trained on proper hazardous waste handling procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

  • Appropriate respiratory protection, especially if there is a risk of generating dust or aerosols.[2]

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3] Avoid contact with skin and eyes.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of identification, segregation, storage, and collection by a licensed waste disposal service.

Step 1: Waste Identification and Classification

The first crucial step is to identify and classify the waste.[4][5] Since a specific SDS is unavailable, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Based on the hazard profile of a similar compound, 6-Amino-pyridazine-3-carboxylic acid, this waste should be considered:

  • Harmful if swallowed.[6]

  • A skin and eye irritant.[6]

  • A potential respiratory irritant.[6]

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.[5][7]

  • Collect waste containing this compound in a designated, leak-proof container.[8]

  • Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[2]

  • Solid waste (e.g., contaminated gloves, weighing paper, pipette tips) should be collected separately from liquid waste.

Step 3: Waste Container Labeling and Storage

All hazardous waste containers must be clearly and accurately labeled.[1][5][8] The label should include:

  • The full chemical name: "this compound" (do not use abbreviations).[1][8]

  • The words "Hazardous Waste".[1]

  • The date of waste generation.[1]

  • The name and contact information of the principal investigator.[1]

  • Appropriate hazard pictograms.[1]

Store the sealed waste container in a designated and secure satellite accumulation area that is accessible only to trained personnel.[4][9]

Step 4: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[5][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][10]

Quantitative Data for Chemical Waste Handling

For easy reference, the following table summarizes key quantitative parameters for handling chemical waste in a laboratory setting.

ParameterGuidelineSource
Container Fill Level Do not fill containers beyond 90% capacity to allow for vapor expansion.General laboratory safety guidelines
Neutralization pH Range For corrosive waste, neutralize to a pH between 6.0 and 8.0 before disposal (if permitted).[7]
Satellite Accumulation Area Limit Laboratories may accumulate no more than 25 gallons of chemical waste at a time.[9]
Empty Container Rinsing Triple rinse containers that held acutely hazardous waste with a suitable solvent.

Experimental Protocols

Neutralization of Corrosive Waste (General Procedure):

Note: This is a general procedure and should only be performed by trained personnel if deemed appropriate by your EHS department for specific waste streams. It is not recommended for this compound waste without specific guidance.

  • Preparation: Work in a certified chemical fume hood and wear appropriate PPE.[7]

  • Dilution: For concentrated acids or bases, slowly add the waste to a large volume of cold water with continuous stirring to manage heat generation.[7]

  • Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases) while monitoring the pH.[7]

  • Disposal: Once the pH is between 6.0 and 8.0 and the solution contains no other hazardous materials, it may be permissible to discharge it to the sanitary sewer with a large amount of water, in accordance with local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Disposal start Start: Generation of Methyl 6-aminopyridazine-3-carboxylate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate Solid and Liquid Waste into Separate, Labeled Containers identify->segregate label_container Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Date & PI Information segregate->label_container store Store Sealed Container in a Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_process End: Compliant Disposal pickup->end_process

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Methyl 6-aminopyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 6-aminopyridazine-3-carboxylate, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and proper disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard.Must be government-approved (e.g., NIOSH in the US or EN 166 in the EU).[1]
Skin Compatible chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat.Inspect gloves for integrity before each use.[2][3] Use proper glove removal technique to avoid skin contact.[2][3] Consider flame-retardant and antistatic protective clothing.
Respiratory A government-approved respirator is required, especially when dusts may be generated.Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]
Feet Protective boots may be required depending on the situation.Closed-toe shoes are a minimum requirement in any laboratory setting.

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. Follow these procedural steps for safe operations in the laboratory.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][5]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[4][6]

  • Avoid conditions that could lead to dust formation.[3][4]

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, smoking, or using the restroom.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Immediately remove and wash contaminated clothing before reuse.

3. Handling Procedures:

  • Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[1][7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Use non-sparking tools to prevent ignition sources.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][8]

  • Spills: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[3] Sweep up the material and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[2]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste material may be classified as hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[7]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of the material down the drain.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

Below is a workflow diagram outlining the key procedural steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash Station) prep2 Don Appropriate PPE prep1->prep2 handling1 Weigh and Handle in Fume Hood prep2->handling1 handling2 Store in Tightly Closed Container handling1->handling2 post1 Decontaminate Work Area handling2->post1 post2 Remove and Dispose of PPE Properly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Chemical Waste post3->disp1 disp2 Dispose of in Accordance with Regulations disp1->disp2

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-aminopyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-aminopyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.